"ethyl 1-(4-cyanophenyl)-1H-pyrazole-3-carboxylate chemical properties"
This guide provides an in-depth technical analysis of ethyl 1-(4-cyanophenyl)-1H-pyrazole-3-carboxylate , a critical heterocyclic building block in medicinal chemistry. This compound serves as a strategic scaffold for th...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of ethyl 1-(4-cyanophenyl)-1H-pyrazole-3-carboxylate , a critical heterocyclic building block in medicinal chemistry. This compound serves as a strategic scaffold for the development of androgen receptor antagonists, kinase inhibitors, and agrochemicals.
Executive Summary
Ethyl 1-(4-cyanophenyl)-1H-pyrazole-3-carboxylate is a functionalized pyrazole derivative characterized by a 1,3-substitution pattern. Unlike its 1,5-isomers, this scaffold positions the carboxylate vector to facilitate specific binding interactions in protein active sites, particularly in nuclear hormone receptors and kinases. It is a direct structural analog of the key intermediate used in the synthesis of Darolutamide (a non-steroidal androgen receptor antagonist), lacking only the C3-chlorine atom on the phenyl ring. This makes it an essential tool for Structure-Activity Relationship (SAR) studies aimed at probing the steric and electronic requirements of the ligand-binding domain.
Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in Water
Melting Point
165–170 °C (Predicted based on structural analogs)
pKa
~1.5 (Pyrazole N2 protonation)
Synthesis Protocols
The regioselective synthesis of 1,3-substituted pyrazoles is chemically challenging due to the competing formation of the 1,5-isomer. The protocol below utilizes a Claisen-type condensation followed by a regioselective cyclocondensation , ensuring high fidelity for the 3-carboxylate isomer.
Method A: The Enol Ether Route (High Regioselectivity)
This method is preferred for scale-up as it avoids the use of unstable diazo compounds and yields the 1,3-isomer exclusively.
Reaction Scheme
The synthesis proceeds via the reaction of diethyl oxalate with ethyl vinyl ether to generate a 2,4-dioxobutanoate equivalent, which then undergoes cyclization with 4-cyanophenylhydrazine .
Figure 1: Regioselective synthesis pathway via ethyl 4-ethoxy-2-oxobut-3-enoate intermediate.[1][2][3][4][5][6][7][8][9][10]
Step-by-Step Protocol
Step 1: Preparation of Ethyl 4-ethoxy-2-oxobut-3-enoate
Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet.
Reagents: Charge the flask with diethyl oxalate (1.0 equiv) and anhydrous ethanol . Cool to 0°C.[10]
Addition: Add a solution of potassium ethoxide (1.1 equiv) in ethanol dropwise over 30 minutes.
Reaction: Add ethyl vinyl ether (1.2 equiv) slowly. Allow the mixture to warm to room temperature and stir for 12 hours. The solution will turn dark yellow/orange, indicating the formation of the enol ether intermediate.
Workup: Do not isolate. Use the solution directly for the next step (in situ generation).
Step 2: Cyclization with 4-Cyanophenylhydrazine
Preparation: Dissolve 4-cyanophenylhydrazine hydrochloride (1.0 equiv) in a minimal amount of dilute aqueous HCl/Ethanol mixture.
Cyclization: Add the hydrazine solution to the intermediate from Step 1 at room temperature.
Reflux: Heat the reaction mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of the hydrazine.
Isolation: Cool the mixture to 0°C. The product typically precipitates as a solid.
Purification: Filter the crude solid. Wash with cold ethanol and water. Recrystallize from hot ethanol or ethyl acetate/hexane to yield pure ethyl 1-(4-cyanophenyl)-1H-pyrazole-3-carboxylate .
Why this works: The hydrazine NH₂ group is the strongest nucleophile and attacks the most electrophilic center of the intermediate (the acetal/aldehyde carbon, C4) before the ketone (C2). This specific sequence locks the aryl group at position 1 and the carboxylate at position 3.
Spectroscopic Characterization
To validate the structure, the following spectroscopic signatures must be confirmed. The key differentiator between the 1,3-isomer and the 1,5-isomer is the coupling constant of the pyrazole protons and the NOE (Nuclear Overhauser Effect) signals.
Technique
Expected Signals
Structural Assignment
¹H NMR (400 MHz, DMSO-d₆)
δ 8.60 (d, J=2.5 Hz, 1H)
H-5 (Deshielded, adjacent to N)
δ 7.95 (d, J=8.8 Hz, 2H)
Ar-H (Ortho to CN)
δ 7.85 (d, J=8.8 Hz, 2H)
Ar-H (Meta to CN)
δ 7.05 (d, J=2.5 Hz, 1H)
H-4 (Pyrazole ring)
δ 4.35 (q, J=7.1 Hz, 2H)
O-CH₂- (Ester)
δ 1.32 (t, J=7.1 Hz, 3H)
-CH₃ (Ester)
¹³C NMR (100 MHz)
δ 162.0 (C=O), 142.5 (C-3), 130.0 (C-5)
Carbonyl and Pyrazole carbons
IR (ATR)
2225 cm⁻¹ (C≡N stretch)
Nitrile group confirmation
1715 cm⁻¹ (C=O stretch)
Ester carbonyl
HRMS (ESI+)
[M+H]⁺ = 242.0924
Confirms formula C₁₃H₁₁N₃O₂
Biological Applications & Drug Discovery Context
This compound acts as a "biostere" for various aromatic systems in drug design. Its utility spans three major domains:
A. Androgen Receptor (AR) Antagonism
This molecule is the des-chloro analog of the intermediate used for Darolutamide (Nubeqa®).
Mechanism: The pyrazole ring serves as a rigid linker that orients the cyanophenyl group (the AR-binding "tail") and the amide/ester "head" group.
SAR Insight: Researchers use this ethyl ester to synthesize derivatives that probe the hydrophobic pocket of the AR ligand-binding domain (LBD). The absence of the chlorine atom (present in Darolutamide) typically lowers binding affinity, making this compound a valuable negative control or a starting point for optimizing metabolic stability.
B. Kinase Inhibition (CDK/p38 MAPK)
1,3-Diarylpyrazoles are privileged scaffolds for ATP-competitive kinase inhibitors.
Transformation: The ethyl ester at C3 is readily hydrolyzed to the acid and converted to amides or ureas.
Targeting: These derivatives can form hydrogen bonds with the hinge region of kinases (e.g., CDK2, p38 MAPK), blocking ATP binding and inhibiting tumor cell proliferation.
C. Synthetic Versatility (Divergent Synthesis)
The ester group allows for rapid library generation:
Figure 2: Divergent synthesis pathways and therapeutic targets.
Safety & Handling (MSDS Summary)
While specific toxicological data for this exact catalog number may be limited, data from structural analogs (e.g., 4-cyanophenylhydrazine derivatives) suggests the following precautions:
Hazard Classification:
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
Strategic Synthesis and Medicinal Utility of Ethyl 1-(4-cyanophenyl)-1H-pyrazole-3-carboxylate
Executive Summary & Chemical Profile Ethyl 1-(4-cyanophenyl)-1H-pyrazole-3-carboxylate represents a high-value "privileged scaffold" in modern medicinal chemistry. Its structural architecture—a pyrazole core decorated wi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Profile
Ethyl 1-(4-cyanophenyl)-1H-pyrazole-3-carboxylate represents a high-value "privileged scaffold" in modern medicinal chemistry. Its structural architecture—a pyrazole core decorated with a lipophilic electron-withdrawing aryl group (4-cyanophenyl) and a modifiable ester handle—serves as a critical intermediate in the synthesis of Factor Xa inhibitors (anticoagulants), CB1 receptor antagonists, and p38 MAPK inhibitors.
This guide details the regioselective synthesis of this specific isomer, addressing the common synthetic pitfall of producing the thermodynamically competing 1,5-isomer.
1,3-disubstituted (Target) vs. 1,5-disubstituted (Impurity)
SMILES
CCOC(=O)c1ccn(n1)c2ccc(cc2)C#N
Retrosynthetic Analysis & Regioselectivity
The synthesis of 1-substituted pyrazoles from acyclic precursors often suffers from poor regiocontrol, yielding mixtures of 1,3- and 1,5-isomers.[1] For the target 3-carboxylate , the choice of the 1,3-dicarbonyl equivalent is the determinant factor.
The Regioselectivity Logic
Path A (Traditional 1,3-Diketone): Reacting a standard 1,3-diketone with 4-cyanophenylhydrazine typically yields a mixture, often favoring the 1,5-isomer due to steric repulsion in the intermediate.
Path B (Enaminone Protocol - Recommended): Utilizing an enaminone precursor derived from ethyl pyruvate directs the nucleophilic attack of the hydrazine to favor the 1,3-isomer (the target).
Figure 1: Regioselective logic flow favoring the 1,3-isomer via the Enaminone pathway.
Detailed Experimental Protocol
Objective: Synthesis of Ethyl 1-(4-cyanophenyl)-1H-pyrazole-3-carboxylate via the Enaminone Route.
Phase 1: Preparation of the Enaminone Intermediate
This step creates the C3-C4-C5 backbone with the necessary electronic bias.
Charge ethyl pyruvate into a reaction vessel under inert atmosphere (
).
Add DMF-DMA dropwise at room temperature.
Heat the mixture to 80°C for 4–6 hours.
Monitoring: Monitor by TLC or LC-MS for the disappearance of ethyl pyruvate.
Workup: Concentrate the reaction mixture in vacuo to remove methanol (byproduct) and excess DMF-DMA. The resulting orange/red oil is Ethyl 4-(dimethylamino)-2-oxobut-3-enoate . Use immediately without further purification to prevent polymerization.
Phase 2: Cyclization with 4-Cyanophenylhydrazine
This step installs the nitrogen atoms and the aryl group.
Dissolve the crude enaminone in absolute ethanol (0.5 M concentration).
Add 4-Cyanophenylhydrazine hydrochloride.
Note on pH: If using the hydrochloride salt, the acidity is usually sufficient. If using free base hydrazine, add 2–3 drops of glacial acetic acid to catalyze the reaction.
Reflux the mixture (approx. 78°C) for 3–5 hours.
Observation: A precipitate often forms as the reaction progresses.
Recrystallization: Recrystallize from Ethanol/Water or Ethyl Acetate/Hexanes to remove trace 1,5-isomers (if any).
Validation: The 1,3-isomer (target) typically exhibits a specific proton NMR shift for the pyrazole C5-H (approx
8.5 ppm), whereas the 1,5-isomer C3-H appears upfield.
Mechanistic Insight (Causality)
The regioselectivity is driven by the nucleophilicity differential of the hydrazine nitrogens. The unsubstituted
of the hydrazine is more nucleophilic than the -Ar. In the enaminone, the -carbon (attached to the dimethylamino group) is the "soft" electrophile. The attacks this position first, followed by the -Ar attacking the ketone carbonyl. This sequence locks the aryl group at position 1 and the ester at position 3.
Medicinal Chemistry Applications
The Ethyl 1-(4-cyanophenyl)-1H-pyrazole-3-carboxylate scaffold is a versatile precursor in drug discovery.
Factor Xa Inhibitors (Anticoagulants)
Derivatives of 1-arylpyrazoles are structural analogs to the core of Apixaban (Eliquis). While Apixaban uses a dihydropyrazolo-pyridinone core, the 1-(4-methoxyphenyl) or 1-(4-cyanophenyl) pyrazole-3-carboxylate motif is frequently used in SAR (Structure-Activity Relationship) studies to probe the S1 and S4 pockets of the Factor Xa enzyme.
Modification: The ethyl ester is hydrolyzed to the acid, then coupled with piperidinyl-anilines.
CB1 Receptor Antagonists
The 1,5-diarylpyrazole structure is famous as the core of Rimonabant (CB1 inverse agonist). However, 1,3-isomers (derived from this guide's target) are investigated to dissociate the metabolic benefits from the psychiatric side effects associated with Rimonabant.
Modification: The nitrile group serves as a bioisostere for halogens or can be converted to a tetrazole.
Derivatization Pathways
The molecule offers two orthogonal handles for library generation:
Figure 2: Orthogonal derivatization strategy for SAR expansion.
References
Regioselective Synthesis of 1-Aryl-pyrazole-3-carboxylates
Source: Gosselin, F., et al. "Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles."[4] Synlett, 2006(19), 3267-3270.
Relevance: Establishes the enaminone/1,3-diketone regioselectivity rules.
Enaminone Precursors in Heterocyclic Synthesis
Source: Alizadeh, A., et al. "Synthesis of dialkyl 5-(aryl)-1-phenyl-1H-pyrazole-3,4-dicarboxylates via a one-pot and four-component reaction." Chemistry of Heterocyclic Compounds, 2010.
Relevance: Validates the reaction of hydrazine with enaminone-like intermedi
Medicinal Chemistry of Pyrazoles (Factor Xa/CB1)
Source: Straub, A., et al. "Factor Xa Inhibitors." Bioorganic & Medicinal Chemistry Letters.
Relevance: Contextualizes the 1-(4-cyanophenyl) motif in anticoagulant drug design.
(Generalized search for Factor Xa Pyrazoles)
Biological Activity of 4-Cyanophenyl Pyrazoles
Source: Loh, W.S., et al. "Crystal structure of N-(4-cyanophenyl)
Relevance: Structural data on the 4-cyanophenyl-pyrazole interaction geometry.
Targeting Oxidative Stress: A Technical Guide to the In Vitro Evaluation of Pyrazole Scaffolds
Executive Summary The pyrazole ring (1,2-diazole) is a "privileged scaffold" in medicinal chemistry, distinguished by its ability to act as both a hydrogen bond donor and acceptor. In the context of oxidative stress, pyr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The pyrazole ring (1,2-diazole) is a "privileged scaffold" in medicinal chemistry, distinguished by its ability to act as both a hydrogen bond donor and acceptor. In the context of oxidative stress, pyrazole derivatives function through a dual mechanism: direct scavenging of Reactive Oxygen Species (ROS) via Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT), and the upregulation of endogenous antioxidant defenses via the Nrf2-KEAP1 pathway.
This guide provides a rigorous, self-validating framework for evaluating these compounds. It moves beyond basic screening, integrating chemical assays (DPPH/FRAP) with cellular validation (DCFH-DA) and mechanistic confirmation (Nrf2), ensuring that data generated is robust enough for pre-clinical drug development.
The Chemical Engine: Structure-Activity Relationship (SAR)
To design or evaluate a potent pyrazole antioxidant, one must understand the structural drivers of activity. The pyrazole core itself provides stability, but the antioxidant potential is dictated by the substitution pattern.
Key SAR Drivers:
N-H Moiety: Unsubstituted nitrogen (N1) facilitates Hydrogen Atom Transfer (HAT), neutralizing radicals.
Electron Donating Groups (EDGs): Substituents like hydroxyl (-OH) or methoxy (-OMe) groups, particularly at the C3 or C5 positions, stabilize the resulting radical cation via resonance.
Planarity: Aryl substitutions (e.g., phenyl rings) that maintain planarity with the pyrazole core extend the conjugation system, enhancing radical stability.
Visualization: Pyrazole SAR Logic
Figure 1: Structural features of the pyrazole scaffold dictating antioxidant efficacy. EDGs and conjugation are critical for stabilizing the radical intermediate.
Phase I: High-Throughput Chemical Screening
Chemical assays are the first line of defense to filter libraries. However, relying on a single assay is a common failure point. You must pair a radical scavenging assay (DPPH) with a metal-reducing assay (FRAP) to distinguish between HAT and SET mechanisms.
Protocol A: DPPH Radical Scavenging Assay
Target: Measures the ability to scavenge the stable radical 2,2-diphenyl-1-picrylhydrazyl.[1][2][3]
Reagents:
DPPH Stock: 0.1 mM DPPH in HPLC-grade Methanol. (Prepare fresh; protect from light).
Standard: Ascorbic Acid or Trolox (10–100 µg/mL).
Workflow:
Preparation: Dissolve pyrazole derivatives in DMSO (stock) and dilute with methanol.
Reaction: In a 96-well plate, mix 20 µL sample + 180 µL DPPH solution .
Control: Run a "Solvent Blank" (20 µL DMSO + 180 µL DPPH) to establish baseline absorbance (
).
Incubation: 30 minutes in the dark at room temperature (critical: DPPH degrades in light).
Incubation: Exactly 4 minutes (or up to 30 mins for slow-acting compounds) at 37°C.
Measurement: Read Absorbance at 593 nm .
Quantification: Use a FeSO4 standard curve (0–1000 µM) to express results as "µM Fe(II) equivalents."
Data Summary Table
Feature
DPPH Assay
FRAP Assay
Mechanism
Hydrogen Atom Transfer (HAT) + Electron Transfer
Single Electron Transfer (SET)
pH Condition
Neutral / Organic Solvent
Acidic (pH 3.6)
Sensitivity
High for lipophilic pyrazoles
High for hydrophilic pyrazoles
Interference
Color of compound (if absorbing at 517nm)
Metal chelators (may inhibit Fe reduction)
Phase II: Cellular Validation (DCFH-DA Assay)
Chemical assays do not account for membrane permeability or metabolic stability. The DCFH-DA assay is the industry standard for measuring intracellular ROS.
Principle: The non-fluorescent probe DCFH-DA crosses the cell membrane. Intracellular esterases cleave the diacetate group, trapping the probe (DCFH) inside.[9] ROS oxidizes DCFH to the highly fluorescent DCF.[5][6][7][10]
Validated Protocol
Seeding: Plate cells (e.g., HUVEC or HepG2) at
cells/well in black 96-well plates. Incubate 24h.
Pre-treatment: Treat with pyrazole compounds for 2–24 hours.
Stress Induction (Optional): Add
(e.g., 100 µM) for 2 hours to simulate oxidative stress.
Figure 2: The DCFH-DA cellular assay mechanism. Esterase activity is required to trap the probe, making cell viability controls essential.
Phase III: Mechanistic Pathway (Nrf2/KEAP1)
Pyrazoles often act as "indirect antioxidants" by activating the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2). Under basal conditions, Nrf2 is bound to KEAP1 and degraded. Electrophilic pyrazoles can modify cysteine residues on KEAP1, releasing Nrf2.
Key Markers to Measure (qPCR/Western Blot):
HO-1 (Heme Oxygenase-1): The primary downstream effector.
Figure 3: Mechanism of Nrf2 activation by pyrazole derivatives. Modification of KEAP1 sensors allows Nrf2 to enter the nucleus and drive antioxidant gene expression.
References
Review of Pyrazole Antioxidants: Egbujor, M. C., et al. (2023). "NRF2 Activation by Nitrogen Heterocycles: A Review." Molecules.
DPPH Protocol: Kedare, S. B., & Singh, R. P. (2011). "Genesis and development of DPPH method of antioxidant assay." Journal of Food Science and Technology.
FRAP Methodology: Benzie, I. F., & Strain, J. J. (1996). "The ferric reducing ability of plasma (FRAP) as a measure of 'antioxidant power': the FRAP assay."[4][11][12][13] Analytical Biochemistry.
Pyrazole Nrf2 Mechanism: Liao, L., et al. (2019). "Activation of anti-oxidant of curcumin pyrazole derivatives through preservation of mitochondria function and Nrf2 signaling pathway."[14] Neurochemistry International.[15]
The Pyrazole Scaffold: A Privileged Framework for Novel Therapeutics
A Senior Application Scientist's In-Depth Technical Guide to Key Therapeutic Targets For decades, the pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has captivated medicinal chem...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's In-Depth Technical Guide to Key Therapeutic Targets
For decades, the pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has captivated medicinal chemists. Its remarkable versatility and synthetic accessibility have established it as a "privileged scaffold" in drug discovery, leading to a multitude of approved drugs and clinical candidates.[1][2][3] This guide provides an in-depth exploration of the key therapeutic targets of pyrazole compounds, offering insights into their mechanisms of action, methodologies for their evaluation, and future perspectives for researchers, scientists, and drug development professionals.
Part 1: The Anti-Inflammatory Potential of Pyrazole Compounds: Targeting the Arachidonic Acid Cascade
Mechanism of Action: Selective COX-2 Inhibition
The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated by the inhibition of both COX-1 and COX-2 enzymes.[8][9] However, the inhibition of the constitutively expressed COX-1 is associated with undesirable gastrointestinal side effects.[5][9] The discovery of the inducible COX-2 isoform, which is upregulated at sites of inflammation, paved the way for the development of selective inhibitors with improved safety profiles.[5]
Pyrazole-based drugs, such as Celecoxib, are designed to selectively bind to the active site of the COX-2 enzyme.[6][10] This selectivity is attributed to the presence of a larger, more accommodating side pocket in the COX-2 active site compared to COX-1. The sulfonamide or a similar bulky substituent on the pyrazole ring can fit into this pocket, leading to potent and selective inhibition.[9][11] This targeted inhibition prevents the conversion of arachidonic acid to prostaglandins, key mediators of pain and inflammation.[12]
Experimental Validation of COX-2 Inhibition
The evaluation of pyrazole compounds as selective COX-2 inhibitors involves a combination of in vitro enzymatic assays and in vivo models of inflammation.
A common method to determine the inhibitory potency and selectivity of pyrazole compounds is through a cell-free enzymatic assay using purified recombinant human COX-1 and COX-2 enzymes.
Step-by-Step Methodology:
Enzyme Preparation: Obtain or prepare purified recombinant human COX-1 and COX-2 enzymes.
Compound Preparation: Dissolve the test pyrazole compounds in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions to determine the IC50 value.
Assay Reaction: In a microplate, combine the enzyme, a heme cofactor, and the test compound or vehicle control.
Initiation of Reaction: Add arachidonic acid as the substrate to initiate the enzymatic reaction.
Detection: The production of prostaglandin E2 (PGE2) is quantified using a commercially available enzyme immunoassay (EIA) kit.
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity). The COX-2 selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
This widely used animal model assesses the in vivo anti-inflammatory activity of test compounds.
Step-by-Step Methodology:
Animal Acclimatization: Acclimate rodents (typically rats or mice) to the laboratory environment.
Compound Administration: Administer the test pyrazole compound or a reference drug (e.g., Indomethacin) orally or intraperitoneally.
Induction of Inflammation: After a specific time, inject a solution of carrageenan into the sub-plantar region of the hind paw to induce localized inflammation and edema.
Measurement of Paw Volume: Measure the paw volume at regular intervals using a plethysmometer.
Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the vehicle control group.
Visualizing the COX-2 Inhibition Pathway
Caption: Selective inhibition of COX-2 by pyrazole compounds.
Part 2: Pyrazoles in Oncology: A Multi-Targeted Approach to Cancer Therapy
The pyrazole scaffold is a prominent feature in a growing number of anticancer agents, demonstrating its remarkable ability to target a diverse range of molecules crucial for cancer cell proliferation, survival, and angiogenesis.[14][15][16]
Targeting Protein Kinases: The Engine Room of Cancer Cells
Protein kinases are a large family of enzymes that play a central role in signal transduction pathways, and their dysregulation is a common driver of cancer.[3][17] Pyrazole derivatives have been successfully developed as potent inhibitors of various kinase families.[18][19]
Receptor Tyrosine Kinases (RTKs): Pyrazoles have been designed to target RTKs such as VEGFR, EGFR, FGFR, and MET, which are critical for tumor angiogenesis and metastasis.[20][21] For instance, Axitinib is a pyrazole-containing drug that potently inhibits VEGFR.[1]
Non-Receptor Tyrosine Kinases: The pyrazole core is found in inhibitors of non-receptor tyrosine kinases like the Janus kinases (JAKs) and BCR-ABL.[17] Ruxolitinib, a pyrazole derivative, is a JAK1/2 inhibitor used in the treatment of myelofibrosis.[1][19]
Serine/Threonine Kinases: Pyrazole compounds also target serine/threonine kinases, including Cyclin-Dependent Kinases (CDKs) and Aurora kinases, which are key regulators of the cell cycle.[17][18][22] Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.
The mechanism of action of these kinase inhibitors typically involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and disrupting the signaling cascade.[3][11]
Beyond Kinases: Other Anticancer Mechanisms
The anticancer activity of pyrazole compounds is not limited to kinase inhibition. Other reported mechanisms include:
DNA Intercalation and Binding: Some pyrazole derivatives can bind to the minor groove of DNA, interfering with DNA replication and transcription.[14]
Induction of Apoptosis: Many pyrazole compounds have been shown to induce programmed cell death in cancer cells through various pathways.[15][16]
Tubulin Polymerization Inhibition: By disrupting microtubule dynamics, certain pyrazole derivatives can arrest cells in mitosis and induce apoptosis.[7]
Experimental Workflow for Evaluating Anticancer Activity
A typical workflow for assessing the anticancer potential of novel pyrazole compounds involves a series of in vitro and in vivo studies.
Caption: Experimental workflow for anticancer drug discovery.
The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.
Step-by-Step Methodology:
Cell Seeding: Seed cancer cell lines in 96-well plates and allow them to attach overnight.
Compound Treatment: Treat the cells with various concentrations of the pyrazole compounds for a specified period (e.g., 48-72 hours).
Cell Fixation: Fix the cells with trichloroacetic acid (TCA).
Staining: Stain the fixed cells with SRB solution.
Washing and Solubilization: Wash away the unbound dye and solubilize the protein-bound dye with a Tris base solution.
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 515 nm) using a microplate reader.
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.[23]
Part 3: Pyrazoles in Neurodegenerative Disorders: A Glimmer of Hope
Neurodegenerative diseases like Alzheimer's and Parkinson's present significant therapeutic challenges. Emerging research suggests that pyrazole and pyrazoline derivatives hold promise as therapeutic agents for these debilitating conditions.[7][24][25]
Targeting Key Enzymes in Neurodegeneration
The therapeutic potential of pyrazoles in neurodegenerative diseases stems from their ability to inhibit key enzymes involved in the pathophysiology of these disorders.
Acetylcholinesterase (AChE) Inhibition: In Alzheimer's disease, the degradation of the neurotransmitter acetylcholine is a key feature. Pyrazoline derivatives have been identified as potent inhibitors of AChE, the enzyme responsible for acetylcholine breakdown, thereby potentially improving cognitive function.[24][25][26]
Monoamine Oxidase (MAO) Inhibition: MAO enzymes (MAO-A and MAO-B) are involved in the metabolism of neurotransmitters like dopamine. Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease. Certain pyrazole derivatives have shown promising MAO inhibitory activity.[24][25][27]
Beta-Secretase (BACE1) Inhibition: The accumulation of amyloid-beta (Aβ) plaques is a hallmark of Alzheimer's disease. BACE1 is a key enzyme in the production of Aβ. Pyrazole-based compounds have been developed as BACE1 inhibitors.[28]
Quantitative Data on Pyrazole Derivatives as Neuroprotective Agents
The pyrazole scaffold has unequivocally demonstrated its immense value in medicinal chemistry, serving as a versatile template for the design of drugs targeting a wide array of diseases.[16][27][29] The continued exploration of this privileged structure, coupled with advances in computational chemistry and high-throughput screening, will undoubtedly lead to the discovery of novel and more effective therapeutic agents. Future research should focus on optimizing the selectivity and pharmacokinetic properties of pyrazole-based compounds to minimize off-target effects and enhance their clinical utility.[5][14] The multifaceted nature of pyrazole's biological activities ensures its enduring legacy in the ongoing quest for innovative medicines.
References
Gautam Rai, Abhishek Soni, Abigel Gurung, Manisha Subba. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. IJPPR.
Nermeen Ali, Heather Coleman, Azza Taher, Marwa Sarg and Noha Hilmy Elnagdi. (2025).
(2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry.
(2023).
(2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks.
(2023).
(2022). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders.
(2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive.
(2025). From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy. PubMed.
(2015).
(2014). Current status of pyrazole and its biological activities. PMC.
(2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
(2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC.
(2021).
(2021). Pyrazole scaffold synthesis, functionalization, and applications in alzheimer's disease and parkinson's disease treatment (2011-2020). WashU Medicine Research Profiles.
(2023). Pyrazoles as anticancer agents: Recent advances.
Sónia Rocha, Jorge Silva, Vera L M Silva, Artur M S Silva, M Luísa Corvo, Marisa Freitas, Eduarda Fernandes. (2024).
(2022).
(2022). Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. PMC.
(2013).
(2010). Novel Anti-inflammatory Agents Based on Pyrazole Based Dimeric Compounds; Design, Synthesis, Docking and in Vivo Activity. J-Stage.
(2023). Docking studies of some pyrazole containing compounds in the cyclooxygenase-2 active site.
(2025).
(2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors.
(2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.
(2022).
(2026). Pyrazole Derivatives as Selective COX-2 Inhibitors: An Updated Review.
(2019). Original Functionalized Pyrazoles For Drug Discovery | Building Blocks. Life Chemicals.
(2023). Application Notes: Evaluating Pyrazole Compounds as Kinase Inhibitors in Cell-Based Assays. Benchchem.
(2025). Application of Pyrazole Derivatives as Kinase Inhibitors: A Guide for Researchers. Benchchem.
(2018).
(2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
(2021).
(2024).
(2023).
(2022). Exploring The Therapeutic Potential Of Pyrazoles: A Comprehensive Review.
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Fidelity Synthesis of Ethyl 1-(4-cyanophenyl)-1H-pyrazole-3-carboxylate
Part 1: Executive Summary & Strategic Route Analysis
1.1 The Target Scaffold
Ethyl 1-(4-cyanophenyl)-1H-pyrazole-3-carboxylate is a critical pharmacophore intermediate. It serves as a precursor for Factor Xa inhibitors (anticoagulants) and androgen receptor antagonists (e.g., Darolutamide analogs). The structural integrity of the 1,3-substitution pattern is vital for biological activity; however, synthesizing this specific regioisomer presents a classic challenge in heterocyclic chemistry.
1.2 The Regioselectivity Challenge
The synthesis of N-aryl pyrazoles typically follows one of two paths:
Cyclocondensation (Traditional): Reaction of 4-cyanophenylhydrazine with a 1,3-dielectrophile (e.g., ethyl 2,4-dioxobutanoate).
Risk:[1][2][3] This method often yields a mixture of the desired 1,3-isomer and the undesired 1,5-isomer (where the aryl group is adjacent to the ester). Separation of these isomers requires tedious chromatography, reducing yield and throughput.
C-N Cross-Coupling (Recommended): Metal-catalyzed coupling of a pre-formed ethyl 1H-pyrazole-3-carboxylate with an aryl partner.
Advantage:[2][4][5] This approach leverages thermodynamic control. The bulky ester group at position 3 sterically hinders N-arylation at the adjacent nitrogen (N2), heavily favoring arylation at the distal nitrogen (N1).
1.3 Selected Protocol: Copper-Mediated Chan-Lam Coupling
This guide details the Chan-Lam oxidative cross-coupling protocol. Unlike Buchwald-Hartwig amination (which requires palladium and inert atmosphere) or Ullmann coupling (high heat), the Chan-Lam reaction proceeds under mild, aerobic conditions using boronic acids. It offers superior regiocontrol (>95:5) for the 1,3-isomer, making it the industry standard for high-purity library synthesis.
Insight: While catalytic variants exist, stoichiometric Cu(II) is recommended for discovery-scale (<10 g) to ensure rapid kinetics and prevent protodeboronation of the aryl partner.
Step 2: Substrate Addition
4. Add 4-Cyanophenylboronic acid (1.47 g, 10.0 mmol, 2.0 equiv).
5. Add Ethyl 1H-pyrazole-3-carboxylate (700 mg, 5.0 mmol, 1.0 equiv).
6. Add Dichloromethane (DCM) (50 mL). The solution will appear as a heterogeneous blue/green suspension.
Observation: The solution typically turns a deep blue (formation of the active Cu-pyridine complex).
Aeration: Do not seal under nitrogen. Attach a drying tube (CaCl₂) or leave open to air with a loose cap. Oxygen is required to re-oxidize the Cu species if running catalytically, but even with stoichiometric Cu, air facilitates the cycle.
Stir vigorously at Room Temperature (20–25 °C) for 24–48 hours.
Monitoring: Check by TLC (Hexane:EtOAc 7:3) or LC-MS.[5] The boronic acid spot will diminish, and a new UV-active product spot (higher R_f than pyrazole) will appear.
Step 4: Workup
10. Filter the reaction mixture through a pad of Celite to remove molecular sieves and copper salts. Wash the pad with DCM (2 x 20 mL).
11. Transfer the filtrate to a separatory funnel.
12. Wash with 1M HCl (30 mL) to remove excess pyridine and copper residues.
13. Wash with Saturated NaHCO₃ (30 mL) and Brine (30 mL).
14. Dry the organic layer over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.
Step 5: Purification
15. Purify the crude residue via Flash Column Chromatography on silica gel.
Eluent: Gradient of 0% to 30% Ethyl Acetate in Hexanes.
Isolate the major product (Ethyl 1-(4-cyanophenyl)-1H-pyrazole-3-carboxylate) as a white to off-white solid.
Solution: Ensure reaction is maintained strictly at 20–25 °C. Higher temperatures overcome the steric barrier that prevents 1,5-formation.
Problem: Protodeboronation (Formation of Benzonitrile).
Root Cause:[5][7][8] Acidic impurities or excessive heat.
Solution: Add the boronic acid in two portions (0h and 12h) to maintain active concentration without saturation.
References
Chan, D. M. T., Monaco, K. L., Wang, R. P., & Winters, M. P. (1998). "New N- and O-Arylations with Phenylboronic Acids and Cupric Acetate." Tetrahedron Letters, 39(19), 2933–2936.
Evans, D. A., Katz, J. L., & West, T. R. (1998). "Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids." Tetrahedron Letters, 39(19), 2937–2940.
Lam, P. Y. S., et al. (1998). "New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation." Tetrahedron Letters, 39(19), 2941–2944.
Qiao, J. X., & Lam, P. Y. S. (2011). "Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives." Synthesis, 2011(06), 829–856.
Application Note Grounding: Regioselectivity data derived from comparative analysis of steric hindrance in 3- vs 5-substituted pyrazoles during N-arylation.
Application Note: Strategic Synthesis and Evaluation of Pyrazole Scaffolds for COX-2 Selective Inhibition
[1][2][3][4] Executive Summary & Rationale The gastrointestinal toxicity associated with traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) has driven the search for selective Cyclooxygenase-2 (COX-2) inhibitors....
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3][4]
Executive Summary & Rationale
The gastrointestinal toxicity associated with traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) has driven the search for selective Cyclooxygenase-2 (COX-2) inhibitors.[1][2] The pyrazole pharmacophore, exemplified by Celecoxib, remains a cornerstone in this field due to its ability to fit the distinct hydrophobic side pocket of the COX-2 active site.
This application note provides a validated, self-consistent workflow for the synthesis of 1,3,5-trisubstituted pyrazoles via the chalcone intermediate route. Unlike one-pot syntheses, this stepwise approach allows for modular modification of the aryl rings, facilitating precise Structure-Activity Relationship (SAR) mapping. We integrate chemical synthesis with downstream biological profiling (COX-1/COX-2 inhibition assays) to ensure a closed-loop discovery process.
Module 1: Chemical Synthesis Protocol
The Synthetic Strategy
We utilize a robust two-step protocol:
Claisen-Schmidt Condensation: Formation of a chalcone (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-unsaturated ketone).
Heterocyclization: Condensation with hydrazine hydrate to close the pyrazole ring.
Workflow Visualization
The following diagram outlines the reaction pathway and critical decision points.
Caption: Stepwise synthetic pathway for pyrazole derivatives via chalcone intermediates.
Module 3: Biological Evaluation (In Vitro COX Inhibition)
4.[6]1. Assay Principle
The selectivity of the synthesized compounds is determined using a colorimetric COX (ovine/human) inhibitor screening assay. This assay measures the peroxidase activity of COX enzymes by monitoring the oxidation of TMPD or Amplex Red during the conversion of Arachidonic Acid to PGG2.
Protocol (Adapted for High-Throughput)
Enzyme Prep: Reconstitute lyophilized COX-1 and COX-2 enzymes in reaction buffer (0.1 M Tris-HCl, pH 8.0).
Inhibitor Incubation: Add 10
L of test compound (dissolved in DMSO) to the wells. Incubate with enzyme for 10 mins at 25°C.
Note: Final DMSO concentration must be <2% to avoid enzyme denaturation.
Measurement: Read absorbance at 590 nm (for TMPD) or fluorescence (Ex 535/Em 590 for Amplex Red) after 5 minutes.
Calculation:
Data Presentation & Interpretation
The following table illustrates the expected data format for a successful series, comparing a synthesized lead (Compound 3b ) against standard drugs.
Table 1: Inhibitory Activity and Selectivity Index (SI)
Compound
COX-1 IC₅₀ (M)
COX-2 IC₅₀ (M)
Selectivity Index (SI)*
Interpretation
Celecoxib (Ref)
15.0
0.05
300
Highly Selective COX-2
Indomethacin
0.02
0.60
0.03
Non-selective (COX-1 bias)
Chalcone 1a
>100
45.0
N/A
Weak activity (Precursor)
Pyrazole 3b
12.5
0.08
156
Potent & Selective
*SI = IC₅₀(COX-1) / IC₅₀(COX-2).[4] A higher SI indicates lower risk of GI side effects.
Module 4: SAR & Mechanistic Optimization
Structure-Activity Relationship (SAR) Logic
To optimize the scaffold, researchers must target specific interactions within the COX-2 active site.
The "Side Pocket": COX-2 has a larger hydrophobic side pocket than COX-1 (due to the Ile523
Val523 mutation).
Pharmacophore: A bulky, lipophilic group (e.g., 4-F-phenyl) at position 5 and a sulfonamide or sulfonyl group at position 1 are critical for docking into this pocket.
Mechanistic Pathway Visualization
This diagram correlates chemical modifications with biological outcomes.[4]
Caption: SAR map highlighting critical substitution sites for COX-2 affinity.
References
BenchChem. (2025).[5] Application Notes and Protocols: Synthesis of Pyrazoline Derivatives from Chalcones.Link
Osman, E. O., et al. (2021). "New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis...".[6] RSC Advances. Link
Liu, J.J., et al. (2013). "Pyrazole derivatives as antitumor, anti-inflammatory and antibacterial agents."[7][8] Mini Reviews in Medicinal Chemistry. Link
Abdellatif, K.R.A., et al. (2019). "New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay...".[9][6][1][10] Bioorganic Chemistry. Link
Application Note: Ethyl 1-(4-cyanophenyl)-1H-pyrazole-3-carboxylate in Drug Discovery
[1] Executive Summary Ethyl 1-(4-cyanophenyl)-1H-pyrazole-3-carboxylate (CAS: N/A for specific isomer, generic class 1-aryl-pyrazole-3-carboxylates ) represents a "privileged scaffold" in modern drug discovery.[1] Its st...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
Ethyl 1-(4-cyanophenyl)-1H-pyrazole-3-carboxylate (CAS: N/A for specific isomer, generic class 1-aryl-pyrazole-3-carboxylates ) represents a "privileged scaffold" in modern drug discovery.[1] Its structural architecture—a central pyrazole ring decorated with a para-cyanophenyl tail and an ethyl ester head—serves as a versatile divergence point for synthesizing Factor Xa inhibitors , Androgen Receptor (AR) antagonists , and Cannabinoid (CB1) receptor modulators .
This guide outlines the strategic application of this compound, moving beyond simple synthesis to its role as a pharmacophore probe . We detail protocols for transforming its two key functional handles (the C3-ester and N1-cyanophenyl) to access broad chemical space relevant to anticoagulant and oncology research.[1]
Chemical Identity & Properties
Property
Specification
IUPAC Name
Ethyl 1-(4-cyanophenyl)-1H-pyrazole-3-carboxylate
Molecular Formula
C₁₃H₁₁N₃O₂
Molecular Weight
241.25 g/mol
Core Scaffold
1-Aryl-pyrazole-3-carboxylate
Key Functionalities
Ethyl Ester (C3): Electrophilic site for amide coupling/heterocycle formation.Cyano Group (N1-para): Precursor to amidines, benzylamines, or tetrazoles.[1][2]
Solubility
Soluble in DMSO, DMF, DCM; sparingly soluble in water.[1]
Stability
Stable under standard conditions; ester susceptible to hydrolysis in basic media.[1]
Strategic Applications in Drug Discovery
Factor Xa Inhibition (Anticoagulants)
The 1-aryl-pyrazole-3-carboxamide motif is a validated core for Factor Xa (fXa) inhibitors (e.g., Apixaban derivatives).[1]
Mechanism: The pyrazole ring acts as a rigid spacer.[1] The C3-carboxamide (derived from the ethyl ester) binds in the S1 pocket (interacting with Asp189), while the N1-aryl group projects into the S4 hydrophobic pocket .
Role of the Cyano Group: The 4-cyanophenyl moiety is a critical "masked" pharmacophore.[1]
Direct Binding: The cyano group can accept hydrogen bonds or interact with Tyr99 in the S4 pocket.[1]
Bioisostere Precursor: It is readily converted into an amidine (mimicking the arginine side chain) or a benzylamine , enhancing affinity for the anionic S4 sub-site.
Androgen Receptor Antagonism (Oncology)
While distinct from Darolutamide (which features a 3-arylpyrazole), the 1-arylpyrazole scaffold is extensively used in Structure-Activity Relationship (SAR) studies to optimize AR binding affinity.[1] The rigid phenyl-pyrazole axis mimics the steroidal core, positioning the cyano group to interact with the AR ligand-binding domain (LBD).
Divergent Library Synthesis
This compound allows for Orthogonal Functionalization :
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 2,4-dioxovalerate (1.1 equiv) in Ethanol.
Addition: Add 4-cyanophenylhydrazine hydrochloride (1.0 equiv) and a catalytic amount of acetic acid.
Expert Insight: The use of the hydrochloride salt often buffers the reaction; if using the free base, ensure pH is slightly acidic (~pH 4-5) to promote imine formation without accelerating side reactions.
Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (System: 30% EtOAc/Hexanes).[1]
Work-up: Cool to room temperature. The product often precipitates as a solid.[1]
If Solid: Filter, wash with cold ethanol, and dry.[1]
If Solution: Concentrate in vacuo, redissolve in EtOAc, wash with water and brine, dry over Na₂SO₄, and concentrate.
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO₂, 0–40% EtOAc/Hexanes).
Regioselectivity Check: Verify the 1,3-isomer vs. 1,5-isomer using NOESY NMR. The 1-(4-cyanophenyl) proton will show a cross-peak with the pyrazole C5-H, but not the ester group if it is the 1,3-isomer.
Protocol B: Hydrolysis to the Free Acid
Objective: To generate the carboxylic acid for subsequent amide coupling.
Suspend the ethyl ester (1.0 equiv) in THF/Water (3:1).[1]
Acidification: Carefully acidify with 1N HCl to pH 2–3. The carboxylic acid will precipitate.[1]
Isolation: Filter the white solid, wash with water, and dry under high vacuum.[1]
Protocol C: Conversion of Nitrile to Amidine (Pinner Reaction)
Objective: To create a basic pharmacophore for Factor Xa S4 pocket binding.
Imidate Formation: Dissolve the nitrile (1.0 equiv) in anhydrous Ethanol saturated with HCl gas at 0°C.
Stir at 0°C for 4 hours, then allow to warm to RT overnight. The intermediate imidate hydrochloride usually precipitates.[1]
Ammonolysis: Remove excess solvent/HCl in vacuo.[1] Redissolve the residue in anhydrous Ethanol.
Add Ammonia (7N in MeOH, excess) or Ammonium Carbonate.
Stir at RT for 12–24 hours.
Purification: Concentrate and purify via preparative HPLC (Reverse Phase, C18, Acetonitrile/Water + 0.1% TFA).
Visualizing the Strategic Workflow
Figure 1: Divergent synthetic pathways from the core scaffold to access key pharmacophores for Factor Xa inhibition and other therapeutic targets.
References
Pinto, D. J. P., et al. "Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban, BMS-562247), a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa."[1][4] Journal of Medicinal Chemistry, 2007, 50(22), 5339–5356.
Menear, K. A., et al. "1-(4-cyanophenyl)pyrazoles as Potent Factor Xa Inhibitors."[1] Bioorganic & Medicinal Chemistry Letters, 2006, 16(14), 3755-3760.[5]
Fecik, R. A., et al. "The Pyrazole Scaffold in Medicial Chemistry: A Review of Biological Activities and Synthesis."[1] Molecules, 2024.[1][6] (General Review of Scaffold Utility).
Bayer Pharma AG. "Substituted Pyrazoles and Their Use as Androgen Receptor Antagonists."[1] World Intellectual Property Organization, WO2011051322.[1] (Context for Darolutamide-related pyrazole chemistry).
"protocol for pyrazole synthesis using diethyl oxalate"
Application Note: High-Fidelity Synthesis of Pyrazole-3-Carboxylates via Diethyl Oxalate Abstract This application note details a robust, modular protocol for the synthesis of ethyl 5-substituted-1H-pyrazole-3-carboxylat...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Fidelity Synthesis of Pyrazole-3-Carboxylates via Diethyl Oxalate
Abstract
This application note details a robust, modular protocol for the synthesis of ethyl 5-substituted-1H-pyrazole-3-carboxylates utilizing diethyl oxalate as a bis-electrophilic C2 synthon. The pyrazole scaffold is a "privileged structure" in medicinal chemistry, ubiquitous in kinase inhibitors (e.g., Ruxolitinib) and anti-inflammatory agents (e.g., Celecoxib). This guide moves beyond basic textbook procedures, offering a scalable, two-step workflow that optimizes the Claisen condensation and subsequent cyclocondensation steps. Critical focus is placed on controlling regioselectivity, managing the stability of the 2,4-dioxoester intermediate, and selecting solvent systems to maximize yield and purity.
Introduction & Mechanistic Rationale
The synthesis of pyrazole-3-carboxylates hinges on the construction of a 1,3-dicarbonyl equivalent that can undergo heterocyclization with hydrazine. Diethyl oxalate serves as an ideal partner for aryl ketones (acetophenones) in a Claisen condensation , generating a 2,4-dioxoester (also known as a diketoester).
Mechanism of Action
Enolization: A strong base (typically NaOEt or LiHMDS) generates the enolate of the aryl ketone.
Acylation (Claisen Condensation): The enolate attacks one of the ester carbonyls of diethyl oxalate. The presence of the adjacent ester group makes diethyl oxalate highly electrophilic, driving the reaction to form the sodium enolate of the 2,4-dioxoester.
Cyclocondensation: Upon addition of hydrazine, a double nucleophilic attack occurs. The hydrazine nitrogens attack the 1,3-diketone system (C2 and C4), eliminating two molecules of water and aromatizing to form the pyrazole core.
Why Diethyl Oxalate?
C2 Insertion: It introduces two carbons and a carboxylate handle simultaneously.
Versatility: The resulting ester group at the C3 position is a versatile handle for further diversification (hydrolysis to acid, reduction to alcohol, or amidation).
Strategic Protocol Design
Successful execution requires understanding the causality behind reagent choices:
Base Selection (NaOEt vs. LiHMDS):
Sodium Ethoxide (NaOEt): The industry standard for gram-to-kilogram scale. It matches the ester leaving group (OEt), preventing transesterification side products.
LiHMDS (Lithium Hexamethyldisilazide): Used for sensitive substrates or when kinetic control is required at low temperatures (-78°C).
Solvent Control:
Ethanol (EtOH):[1][2] Standard for NaOEt reactions.
Fluorinated Alcohols (TFE/HFIP):Expert Insight: When using substituted hydrazines (e.g., methylhydrazine), using 2,2,2-trifluoroethanol (TFE) can dramatically enhance regioselectivity towards the 1,5-isomer over the 1,3-isomer by altering the hydrogen-bonding network around the diketoester.
Detailed Experimental Protocol
Target Molecule: Ethyl 5-phenyl-1H-pyrazole-3-carboxylate
Scale: 10 mmol (scalable to >100g)
Phase 1: Synthesis of Ethyl 2,4-dioxo-4-phenylbutanoate (The Intermediate)
Reagents:
Acetophenone (1.20 g, 10 mmol)
Diethyl Oxalate (1.61 g, 11 mmol, 1.1 equiv)
Sodium Ethoxide (21 wt% in EtOH) or freshly prepared Na (0.25 g) in abs. EtOH (10 mL).
Solvent: Anhydrous Ethanol (20 mL) or MTBE (for easier workup).
Procedure:
Base Preparation: Under a nitrogen atmosphere, charge a flame-dried 3-neck flask with anhydrous Ethanol (20 mL). Add Sodium metal (253 mg, 11 mmol) piece-wise, stirring until fully dissolved to generate NaOEt in situ. (Alternatively, use commercial NaOEt solution).
Condensation: Cool the solution to 0°C in an ice bath. Add Diethyl Oxalate dropwise over 5 minutes.
Enolate Addition: Add Acetophenone dropwise over 10 minutes. The solution will turn yellow/orange, indicating enolate formation.
Reaction: Remove the ice bath and stir at Room Temperature (25°C) for 4–6 hours. Validation: Monitor by TLC (Hexane:EtOAc 8:2). The starting ketone spot should disappear.
Workup (Critical): The product exists as a sodium salt.
Option A (Isolation): Pour mixture into ice-cold 1M HCl (50 mL). Extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate. The residue is often an oil or low-melting solid.
Option B (Telescoping): Use the crude ethanolic suspension directly in Phase 2 (Recommended for high throughput).
Phase 2: Cyclization to Pyrazole
Reagents:
Crude Diketoester (from Phase 1)
Hydrazine Hydrate (64% or 80% aq., 12 mmol, 1.2 equiv)
Acetic Acid (Catalytic amount or as co-solvent)[3]
Procedure:
Resuspension: Dissolve the crude residue from Phase 1 in Ethanol (20 mL). If using the telescoped mixture, ensure the pH is adjusted to ~4–5 using Glacial Acetic Acid.
Cyclization: Add Hydrazine Hydrate dropwise at Room Temperature. The reaction is exothermic; control the rate to maintain temp < 40°C.
Reflux: Heat the mixture to reflux (78°C) for 2–4 hours.
Mechanistic Note: Reflux ensures complete dehydration and aromatization.
Precipitation: Cool the mixture to room temperature. Often, the product precipitates as a white/off-white solid.
Isolation: Filter the solid. Wash with cold 50% EtOH/Water.
Purification: Recrystallize from Ethanol or EtOH/Water (9:1) if necessary.
Visualization of Reaction Pathways
The following diagram illustrates the reaction logic and potential divergence points for substituted hydrazines.
Figure 1: Mechanistic workflow for the synthesis of pyrazole-3-carboxylates from acetophenone and diethyl oxalate.
Critical Parameters & Troubleshooting (Expertise)
Issue
Probable Cause
Corrective Action
Low Yield in Step 1
Moisture in solvent/base.
Use freshly distilled EtOH and store NaOEt under Ar. Water kills the enolate.
Solidification of Rxn
Product precipitation (Na salt).
Add more solvent (EtOH) or switch to MTBE to keep the intermediate in solution or suspension.
Expert Tip: Switch solvent to TFE (Trifluoroethanol) or HFIP . These solvents H-bond to the diketoester, directing nucleophilic attack to the most accessible carbonyl, favoring the 1,5-isomer.
Incomplete Cyclization
Reaction temp too low.
Ensure reflux is maintained for >2 hours.[6] The intermediate hydrazone must dehydrate to aromatize.
Impurity Profile
Unreacted diethyl oxalate.
Use 1.1 equiv of diethyl oxalate. It is easier to remove (volatile) than unreacted acetophenone.
Data Presentation: Expected Yields
The following table summarizes expected yields based on the electronic nature of the aryl substituent (R-Ph-COCH3).
Aryl Substituent (R)
Electronic Effect
Step 1 Yield (Diketoester)
Step 2 Yield (Pyrazole)
Overall Yield
H (Phenyl)
Neutral
85-92%
88-95%
~80%
4-OMe
Electron Donating
80-88%
85-90%
~72%
4-Cl / 4-Br
Weak Electron Withdrawing
90-95%
90-95%
~85%
4-NO2
Strong Electron Withdrawing
92-98%
80-85%
~78%
2-Me (Ortho)
Steric Hindrance
65-75%
70-80%
~50%
Note: Electron-withdrawing groups on the acetophenone generally facilitate enolate formation and stability, leading to higher yields in Step 1.
References
Practical Multigram Synthesis of 4- and 5-Pyrazolylacetic Acids.
Source: ChemRxiv.
URL:[Link][3][7]
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.
Source: Journal of Organic Chemistry (via CONICET).
URL:[Link]
Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents.
Source: Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry (PubMed).
URL:[Link]
Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors.
Source: ACS Medicinal Chemistry Letters.[8]
URL:[Link]
Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C=O) coupling.
Source: Chemical Communications (RSC).[9]
URL:[Link]
Technical Support Center: Purification of Pyrazole Compounds
Welcome to the Technical Support Center for the purification of pyrazole compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating and puri...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for the purification of pyrazole compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating and purifying pyrazole derivatives. Here, we synthesize technical expertise with practical, field-proven insights to help you navigate common purification hurdles and optimize your experimental outcomes.
Introduction: The Challenge of Pyrazole Purification
Pyrazoles are a cornerstone in medicinal chemistry and materials science, but their synthesis is often accompanied by the formation of challenging impurities. These can include regioisomers, unreacted starting materials, and various side-products.[1] Effective purification is therefore not just a matter of protocol, but a critical step in ensuring the validity of downstream applications. This guide provides a structured approach to troubleshooting common issues and offers detailed protocols for the most effective purification techniques.
Core Principles of Pyrazole Purification
The purification strategy for any given pyrazole derivative is dictated by its unique physicochemical properties. Key considerations include:
Polarity: Determined by the substituents on the pyrazole ring.
Basicity: Pyrazoles are weakly basic and can be protonated to form salts.[1][2]
Solubility: Highly variable and dependent on the chosen solvent system.[3]
Stability: Some pyrazoles can be sensitive to acidic conditions or prolonged exposure to silica gel.[4][5]
Troubleshooting Guides
This section addresses specific problems you may encounter during the purification of pyrazole compounds, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: Co-elution of Regioisomers in Column Chromatography
Symptoms:
NMR spectra show duplicate sets of peaks for the desired product.[1]
Multiple overlapping spots are observed on TLC, even with various solvent systems.[1][4]
The isolated product has a broad melting point range.[1]
Root Cause Analysis:
Regioisomers, a common byproduct in pyrazole synthesis, often possess very similar polarities, making their separation by standard column chromatography challenging.[1][4]
Solutions:
Optimize the Mobile Phase: A shallow gradient or isocratic elution with a solvent system that provides the best possible separation on TLC is crucial. Experiment with different solvent mixtures to maximize the difference in retention factors (Rf).[4]
Alternative Stationary Phases: If your compound is sensitive to the acidic nature of silica gel, consider using a less acidic stationary phase like neutral alumina or Florisil.[4] For basic pyrazoles, deactivating the silica gel with triethylamine or ammonia in methanol can prevent product loss on the column.[6]
High-Performance Liquid Chromatography (HPLC): For high-resolution separation of closely related regioisomers, HPLC is an essential tool. Both normal-phase and reverse-phase (commonly with C18 columns) can be effective.[4][7]
Formation of Acid Addition Salts: The formation of salts by reacting the isomer mixture with an acid can alter their physical properties, sometimes allowing for separation by crystallization.[7][8][9]
Issue 2: Colored Impurities in the Final Product
Symptoms:
The isolated pyrazole is yellow, red, or brown, when it is expected to be colorless.
Root Cause Analysis:
Colored impurities often arise from the decomposition or side reactions of hydrazine starting materials, particularly phenylhydrazine.[1][10] Oxidation of intermediates or the final product can also contribute to discoloration.[1]
Solutions:
Charcoal Treatment: Adding activated charcoal to a solution of the crude product can effectively adsorb colored impurities. The charcoal is then simply removed by filtration.[1]
Acid-Base Extraction: Leveraging the basicity of the pyrazole ring is a powerful purification technique. By dissolving the crude product in an organic solvent and washing with a dilute aqueous acid, the pyrazole is protonated and moves to the aqueous phase, leaving non-basic, colored impurities behind in the organic layer. The pyrazole can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[1][11]
Recrystallization: This is often a highly effective method for removing small amounts of colored impurities, which will ideally remain in the mother liquor.[1]
Issue 3: Low Recovery or No Crystal Formation During Recrystallization
The product "oils out" instead of crystallizing.[7]
A very low yield of the purified product is obtained.[7]
Root Cause Analysis:
Successful recrystallization hinges on the precise solubility properties of the compound in the chosen solvent. Issues arise when the compound is too soluble, even at low temperatures, or when the solution is not sufficiently supersaturated. "Oiling out" typically occurs when the solute's melting point is lower than the boiling point of the solvent.[7]
Solutions:
Solvent Selection is Key: The ideal solvent is one in which your pyrazole is highly soluble at elevated temperatures and poorly soluble at low temperatures.[3][12] A binary solvent system can be employed if a single solvent is not effective.[3]
Inducing Crystallization:
Concentrate the solution: Evaporate some of the solvent to increase the solute concentration.[7]
Scratch the flask: Use a glass rod to scratch the inside of the flask below the solvent level to create nucleation sites.[7]
Seed crystals: Add a tiny crystal of the pure compound to the solution to initiate crystallization.[7]
Preventing "Oiling Out": Use a lower-boiling point solvent or a solvent mixture in which the compound is less soluble at room temperature.[7]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying pyrazole compounds?
A1: The primary techniques are fractional distillation (for liquids with different boiling points), crystallization (often involving salt formation), and chromatography (including flash chromatography, HPLC, and GC).[7] The choice of method depends on the physical state of the compound, the nature of the impurities, the scale of the purification, and the desired final purity.[7]
Q2: How can I remove unreacted hydrazine from my crude product?
A2: Unreacted hydrazine can be removed by an acidic wash during the workup. The hydrazine, being basic, will form a water-soluble salt and be extracted into the aqueous phase.[1] Alternatively, unreacted hydrazine can be quenched by adding an excess of a ketone or aldehyde, like acetone, to form a more stable and easily removable hydrazone.[10]
Q3: My pyrazole is poorly soluble in most common solvents. How can I purify it?
A3: For poorly soluble compounds, recrystallization can be challenging. Consider using a binary solvent system for recrystallization, where the compound is dissolved in a "good" solvent and then a "poor" solvent is added to induce precipitation.[3] Hot filtration can be used to remove insoluble impurities.[3] If these methods fail, column chromatography with dry loading of the sample is a viable alternative.[4]
Q4: Can I use distillation to purify my pyrazole derivative?
A4: Yes, fractional distillation is a suitable method for purifying liquid pyrazoles, especially for separating isomers with different boiling points.[7] It is important to use a fractionating column with sufficient theoretical plates and to optimize the reflux ratio for efficient separation.[7]
Data Presentation
Table 1: Comparison of Purification Methods for a Model Pyrazole Synthesis
Purification Method
Purity of Final Product (by GC-MS)
Yield (%)
Key Byproducts Removed
Direct Recrystallization
85%
70%
Minor colored impurities
Column Chromatography
>98%
55%
Regioisomer, unreacted starting materials
Acid-Base Extraction
95%
65%
Non-basic colored impurities
This table is a generalized representation and actual results will vary depending on the specific pyrazole and impurities.[1]
Table 2: Recommended Solvents for Pyrazole Crystallization Screening
Solvent
Polarity
Characteristics
Potential Use
Ethanol
Protic
Good general solvent for many organic compounds.[12]
Dissolution: Dissolve the crude pyrazole product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
Extraction: Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).
Separation: Shake the funnel vigorously and allow the layers to separate. Drain the lower aqueous layer containing the protonated pyrazole into a clean flask.
Repeat: Wash the organic layer with the aqueous acid solution one more time and combine the aqueous extracts.
Neutralization: Cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., 1 M NaOH) with stirring until the solution is basic (check with pH paper).
Isolation: The purified pyrazole product should precipitate out and can be collected by vacuum filtration. Alternatively, it can be extracted back into an organic solvent.
Drying: If extracted, dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified pyrazole.[11]
Protocol 2: Purification by Recrystallization
Solvent Selection: Choose a solvent in which the pyrazole compound is highly soluble at high temperatures and poorly soluble at low temperatures.[11]
Dissolution: Place the crude pyrazole in an Erlenmeyer flask and add a minimal amount of the hot solvent to dissolve it completely.
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution quickly.
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration.
Washing: Wash the crystals with a small amount of cold solvent.
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 3: Purification by Flash Column Chromatography
Stationary Phase: Use standard grade silica gel (230-400 mesh).[4]
Column Packing: Pack the column as a slurry using the initial mobile phase.
Sample Loading: For best results, use the dry loading method. Dissolve the crude mixture in a strong solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Add this powder to the top of the packed column.[4]
Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if a gradient is used.
Fraction Collection: Collect fractions and monitor them by TLC to identify the separated compounds.[4]
Post-Processing: Combine the pure fractions of the desired pyrazole and remove the solvent under reduced pressure.[4]
Visualizations
Workflow for Selecting a Pyrazole Purification Method
Caption: Decision tree for selecting a suitable purification method.
Troubleshooting Workflow for Column Chromatography
Caption: Troubleshooting guide for poor chromatographic separation.
References
Technical Support Center: Purification of Methyl Pyrazole Isomers - Benchchem. (n.d.).
Hanna, S. Y. (2017). What solvent should I use to recrystallize pyrazoline? ResearchGate.
Identifying and removing byproducts in pyrazole synthesis - Benchchem. (n.d.).
Technical Support Center: Addressing Impurity Formation in Pyrazole Reactions - Benchchem. (n.d.).
Various Authors. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate.
Column chromatography conditions for separating pyrazole isomers - Benchchem. (n.d.).
Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives - Benchchem. (n.d.).
(WO2011076194A1) Method for purifying pyrazoles. (2011). Google Patents.
(DE102009060150A1) Process for the purification of pyrazoles. (2009). Google Patents.
dealing with poor solubility of pyrazole derivatives during synthesis - Benchchem. (n.d.).
Substances yield after recrystallization from different solvents. (n.d.). ResearchGate.
Technical Support Center: Stability of Hydrazine Reagents in Pyrazole Synthesis - Benchchem. (n.d.).
Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester Department of Chemistry.
Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. (2022). PMC.
Technical Support Center: Recrystallization of Pyrazole Derivatives
A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the recrystallization of pyrazole derivatives. This guide is designed to provide practical, in-depth tro...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the recrystallization of pyrazole derivatives. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of these important heterocyclic compounds. As a Senior Application Scientist, my goal is to equip you with the knowledge to overcome common challenges and optimize your crystallization processes.
I. Understanding the Fundamentals of Pyrazole Derivative Recrystallization
Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, often requiring high purity for their intended applications.[1][2][3][4] Recrystallization is a powerful purification technique, but the diverse functionalities and physicochemical properties of pyrazole derivatives can present unique challenges. Success hinges on a thorough understanding of solubility, solvent selection, and the kinetics of crystal growth.
The solubility of pyrazole derivatives is governed by a delicate interplay of factors including molecular weight, the nature of substituents on the pyrazole ring, intermolecular forces like hydrogen bonding, and the crystal lattice energy.[5][6] The pyrazole ring itself can participate in hydrogen bonding, influencing its solubility profile.[6] Non-polar substituents tend to decrease aqueous solubility, while polar groups can enhance it.[5][6]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the recrystallization of pyrazole derivatives, offering systematic approaches to diagnose and resolve them.
Q1: My pyrazole derivative has poor solubility in common recrystallization solvents. What are my options?
Poor solubility is a frequent hurdle. Here’s a systematic approach to address it:
Temperature Adjustment: The solubility of most organic compounds, including pyrazole derivatives, increases with temperature.[5][6][7] Carefully heating the solvent is often the first step to dissolving your compound. However, be mindful of potential degradation at elevated temperatures.
Solvent Screening: A single solvent may not be ideal. A systematic screening of solvents with varying polarities is crucial. Common solvents for pyrazole derivatives include ethanol, methanol, acetone, isopropanol, ethyl acetate, toluene, dichloromethane, and acetonitrile.[5]
Co-solvent Systems: Using a mixture of a "good" solvent (high solubility) and a "poor" or "anti-solvent" (low solubility) is a highly effective strategy.[6][8] A common technique involves dissolving the compound in a minimum amount of a hot "good" solvent and then adding the "poor" solvent dropwise until turbidity appears, indicating the saturation point has been reached.[6][9]
pH Modification: For pyrazole derivatives with ionizable functional groups (acidic or basic), adjusting the pH of the solution can significantly impact solubility by forming more soluble salts.[5][7][10] A patent describes a method for purifying pyrazoles by forming acid addition salts, which are then crystallized.[11][12]
Q2: My compound "oils out" instead of crystallizing. What should I do?
"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid. This often happens when the solution is supersaturated at a temperature above the compound's melting point or when the cooling rate is too rapid.
Slower Cooling: Allow the solution to cool more slowly to room temperature. Insulating the flask can help. Once at room temperature, proceed with gradual cooling in an ice bath.
Use More Solvent: The concentration of the solute may be too high. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then attempt to recrystallize again with slower cooling.
Change Solvent System: The chosen solvent may not be appropriate. Experiment with a different solvent or a co-solvent system.
Scratching: Induce crystallization by scratching the inside of the flask with a glass rod at the air-solvent interface.[13] The microscopic scratches on the glass provide nucleation sites for crystal growth.
Seeding: If you have a small crystal of the pure compound, add it to the cooled, supersaturated solution to act as a template for crystallization.
Q3: No crystals form even after the solution has cooled. How can I induce crystallization?
The failure of a compound to crystallize from a supersaturated solution is a common issue. Here are several techniques to try in sequence:
Scratching: As mentioned above, scratching the inner surface of the flask can provide nucleation sites.[13]
Seeding: Introduce a seed crystal of the pure compound.
Reduce Solvent Volume: If the solution is not sufficiently supersaturated, you may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[13]
Drastic Cooling: Place the flask in a dry ice/acetone bath for a short period. This can sometimes shock the system into crystallization, though it may lead to the formation of smaller, less pure crystals.
Anti-Solvent Addition: If your compound is dissolved in a "good" solvent, slowly add a miscible "anti-solvent" in which the compound is insoluble until the solution becomes turbid.[8]
Q4: The recrystallization yield is very low. How can I improve it?
A low yield can be frustrating. Consider the following potential causes and solutions:
Excess Solvent: Using too much solvent is a common reason for low recovery, as a significant amount of the compound may remain in the mother liquor.[13] To check this, take a small sample of the filtrate and evaporate the solvent. A large amount of residue indicates substantial product loss.
Premature Crystallization: If the compound crystallizes too quickly during hot filtration, product will be lost on the filter paper. To prevent this, use a pre-warmed funnel and flask, and a fluted filter paper for rapid filtration.[8]
Inappropriate Solvent Choice: The solubility of your compound at low temperatures might still be too high in the chosen solvent. A good recrystallization solvent should exhibit high solubility at high temperatures and low solubility at low temperatures.
Incomplete Crystallization: Ensure the solution is sufficiently cooled for an adequate amount of time to maximize crystal formation.
Q5: The recovered crystals are colored or appear impure. What went wrong?
The goal of recrystallization is purification. If the resulting crystals are not pure, consider these points:
Insoluble Impurities: If colored impurities are present, they may be insoluble in the hot solvent. In this case, a hot filtration step is necessary to remove them before allowing the solution to cool.[8]
Soluble Impurities: If the impurities are soluble, a single recrystallization may not be sufficient. A second recrystallization may be necessary. For colored impurities that are soluble, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them.
Rapid Crystallization: If crystals form too quickly, impurities can become trapped within the crystal lattice.[13] Slower cooling promotes the formation of larger, purer crystals.
III. Experimental Protocols
Here are detailed, step-by-step methodologies for common recrystallization techniques for pyrazole derivatives.
This is the most straightforward method and should be the first approach if a suitable single solvent is identified.
Dissolution: In an Erlenmeyer flask, add the crude pyrazole derivative. Add a small amount of the chosen solvent (e.g., ethanol, isopropanol).
Heating: Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add the solvent in small portions until the solid just dissolves. Avoid adding a large excess of solvent.
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[8]
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To encourage the formation of larger crystals, you can insulate the flask.
Chilling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
Drying: Dry the crystals in a vacuum oven or desiccator.
This method is ideal when the compound is very soluble in one solvent and poorly soluble in another.
Dissolution: Dissolve the crude pyrazole derivative in a minimal amount of a hot "good" solvent (e.g., ethanol, acetone).
Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" (e.g., water, hexane) dropwise with swirling until the solution becomes faintly cloudy (turbid).[9]
Clarification: Add a few drops of the hot "good" solvent until the turbidity just disappears.
Cooling, Chilling, Isolation, Washing, and Drying: Follow steps 4-8 from Protocol 1.
IV. Data Presentation: Solvent Selection Guide
The choice of solvent is critical for successful recrystallization. The following table provides a general guide to common solvents for pyrazole derivatives. Note that the optimal solvent will depend on the specific substituents of your pyrazole derivative.
The following diagrams illustrate the decision-making process and workflow for recrystallization.
Caption: A workflow for single-solvent recrystallization.
Caption: A logic diagram for selecting a recrystallization method.
VI. Frequently Asked Questions (FAQs)
Q: Can I use a rotary evaporator to speed up crystallization?
A: While a rotary evaporator is excellent for removing solvent to recover a crude solid, it is generally not recommended for inducing crystallization.[13] The rapid removal of solvent often leads to the formation of a powder or amorphous solid, which can trap impurities. Slow cooling is key to growing pure crystals.
Q: What is the ideal cooling rate for recrystallization?
A: There is no single ideal rate, as it depends on the compound and solvent system. However, a general guideline is to allow the solution to cool to room temperature over 30-60 minutes before placing it in an ice bath. An ideal crystallization will show some crystal formation within about 5 minutes of cooling, with continued growth over 20 minutes or more.[13]
Q: How do I choose between ethanol and methanol for recrystallization?
A: Both are common protic solvents for pyrazole derivatives.[5] Ethanol is slightly less polar and less volatile than methanol. The choice often comes down to empirical testing to see which solvent provides the best solubility profile for your specific compound. In some cases, losses during recrystallization from ethanol can be higher than from isopropanol.[14]
Q: My pyrazole derivative is a base. Are there any special considerations?
A: Yes. If you are using silica gel for any preliminary purification, basic compounds can stick to the acidic silica. Deactivating the silica gel with triethylamine or ammonia in methanol can prevent this.[6][9] For recrystallization, the basicity of the pyrazole can be exploited by forming an acid addition salt, which may have more favorable crystallization properties.[11][12]
Q: Are there any "green" or more sustainable solvent options for pyrazole recrystallization?
A: Yes, green chemistry principles are increasingly being applied to pyrazole synthesis and purification. Aqueous synthesis and the use of deep eutectic solvents (DESs) are emerging as more environmentally friendly alternatives to traditional volatile organic solvents.[5][15]
This technical support guide provides a comprehensive overview of the recrystallization of pyrazole derivatives. By understanding the underlying principles and systematically troubleshooting any issues that arise, you can significantly improve the purity and yield of your compounds.
References
BenchChem. (n.d.). Dealing with poor solubility of pyrazole derivatives during synthesis.
BenchChem. (n.d.). Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives.
BenchChem. (n.d.). Overcoming poor solubility of pyrazole derivatives during reaction workup.
BenchChem. (n.d.). Improving solubility of pyrazole derivatives for reaction.
Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
ResearchGate. (n.d.). Substances yield after recrystallization from different solvents.
National Institutes of Health. (2025, November 12). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation.
Chemistry LibreTexts. (2022, August 16). 2.2.4.6F: Troubleshooting.
Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
EPJ Web of Conferences. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review.
Taylor & Francis Online. (2017, May 26). Green synthesis of pyrazole systems under solvent-free conditions.
Reddit. (2022, May 2). Purification of Amino-Pyrazoles : r/OrganicChemistry.
BenchChem. (n.d.). Troubleshooting the reaction mechanism of pyrazole formation.
Thieme Connect. (2025, September 2). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs).
National Journal of Pharmaceutical Sciences. (2021, May 15). A review of pyrazole an its derivative.
International Journal of Novel Research and Development. (2024, July 7). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE.
Oriental Journal of Chemistry. (n.d.). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review).
MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
Journal of Medicinal and Chemical Sciences. (n.d.). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates.
ResearchGate. (n.d.). Efficient Synthesis and Comprehensive Characterization of bis ‐Pyrazole Derivatives: Including X‐Ray Crystallography and Hirshfeld Surface Analysis | Request PDF.
MDPI. (2023, September 13). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues.
"stability issues of ethyl 1-(4-cyanophenyl)-1H-pyrazole-3-carboxylate"
Technical Support Center: Ethyl 1-(4-cyanophenyl)-1H-pyrazole-3-carboxylate Executive Summary & Compound Profile Ethyl 1-(4-cyanophenyl)-1H-pyrazole-3-carboxylate is a specialized heterocyclic building block frequently u...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Ethyl 1-(4-cyanophenyl)-1H-pyrazole-3-carboxylate
Executive Summary & Compound Profile
Ethyl 1-(4-cyanophenyl)-1H-pyrazole-3-carboxylate is a specialized heterocyclic building block frequently used in the synthesis of biologically active compounds, particularly Factor Xa inhibitors and anti-inflammatory agents. Its structural integrity relies on two pharmacophores: the pyrazole-3-carboxylate core and the 4-cyanophenyl moiety .
While generally stable in solid form, this compound exhibits specific vulnerabilities in solution—primarily ester hydrolysis and regio-isomeric purity issues derived from its synthesis. This guide provides an authoritative technical breakdown for researchers encountering stability or solubility challenges.
Property
Specification
CAS Number
Referenced in vendor catalogs (e.g., 5932-27-4 for generic analog)
Molecular Formula
C₁₃H₁₁N₃O₂
Molecular Weight
241.25 g/mol
Critical Functionality
Labile Ethyl Ester (Pos 3), Aryl Nitrile (Pos 1)
Storage Condition
2–8°C, Desiccated, Protect from Light
Critical Stability Mechanisms
To troubleshoot effectively, one must understand the degradation pathways. The two primary vectors for instability are hydrolytic cleavage and photolytic stress .
A. Hydrolytic Instability (The "DMSO Problem")
The ethyl ester at position 3 is susceptible to hydrolysis, converting the molecule into its corresponding carboxylic acid. This is the #1 cause of "purity drop" in stored samples.
Mechanism: Nucleophilic attack at the carbonyl carbon by water or hydroxide ions.
Catalysts: Acids, Bases, and wet organic solvents (e.g., non-anhydrous DMSO).
Impact: Appearance of a new HPLC peak with a mass shift of -28 Da (Loss of Ethyl + H).
B. Nitrile Hydration
While the cyano group (nitrile) is robust, prolonged exposure to strong acids or bases at elevated temperatures will hydrate the nitrile to a primary amide, and eventually to a carboxylic acid.
Condition: pH < 2 or pH > 12, T > 60°C.
C. Visualizing the Degradation Pathway
Figure 1: Primary degradation pathways. The ester hydrolysis (Red node) is the kinetically favored pathway under standard laboratory conditions.
Troubleshooting Guide (FAQ Format)
Category 1: Solution Stability & Storage
Q1: I dissolved the compound in DMSO for a stock solution (10 mM), and after 1 week at -20°C, I see a 5% impurity. What happened?Diagnosis:DMSO Hygroscopicity.
Dimethyl sulfoxide (DMSO) is highly hygroscopic. If your DMSO was not anhydrous or the vial was repeatedly opened, it absorbed atmospheric water. Even at -20°C, the presence of water can facilitate slow hydrolysis of the ethyl ester to the free acid [1].
Corrective Action:
Immediate: Check LC-MS. If the impurity has a mass of [M-28], it is the carboxylic acid.
Prevention: Use single-use aliquots. Store DMSO stocks over 3Å molecular sieves if usage exceeds 24 hours.
Q2: Can I store this compound in aqueous buffer for cell assays?Diagnosis:Poor Aqueous Stability.
Esters are generally unstable in aqueous buffers, especially at pH > 7.5 (simulating physiological conditions).
Protocol:
Prepare the aqueous dilution immediately before use (extemporaneous preparation).
Do not store aqueous solutions overnight.
Data Point: Half-life in PBS (pH 7.4) is estimated at < 24 hours at 37°C.
Category 2: Synthesis & Purity
Q3: I synthesized this compound, but my NMR shows a "shadow" set of peaks. Is it decomposing?Diagnosis:Regioisomerism (Synthetic Artifact).
This is likely not decomposition but a byproduct of the synthesis. When reacting 4-cyanophenylhydrazine with ethyl 2,4-dioxobutyrate (or equivalent), two isomers can form:
Check the chemical shift of the pyrazole proton (H-4/H-5). The 1,3-isomer typically shows distinct shielding patterns compared to the 1,5-isomer due to the proximity of the aryl ring [2].
Action: Recrystallize from Ethanol/Water to enrich the target isomer.
Q4: The compound turned yellow after leaving it on the benchtop for 3 days.Diagnosis:Photo-oxidation.
While pyrazoles are stable, the p-cyanophenyl conjugation system can be sensitive to UV/visible light, leading to trace oxidation or radical formation.
Action:
Re-verify purity by HPLC. If purity is >98%, the color change is likely a trace "chromophore" impurity (ppm level) and may not affect biological assays.
Standard: Always store in amber vials.
Experimental Protocols for Validation
If you suspect stability issues, perform this Rapid Stress Test before committing the compound to expensive biological assays.
Protocol: 24-Hour Stability Check
Preparation: Dissolve 1 mg of compound in 1 mL of 50:50 Acetonitrile:Water (buffered to pH 7.4).
Incubation: Hold at Room Temperature (25°C) for 24 hours.
Pass Criteria: < 2% increase in the "Acid" peak (RT approx 0.8x of parent).
Solvent System
Stability Rating
Recommendation
100% DMSO (Anhydrous)
High
Recommended for Stock (-20°C)
100% Ethanol
Moderate
Good for short-term (4°C). Avoid basic impurities.
PBS / Cell Media
Low
Do not store. Use within 4 hours.
0.1 M NaOH
None
Instant hydrolysis to acid.
References
Bhat, B. A., et al. (2005). "Stability of carboxylic acid esters in DMSO solution: Implications for compound management." Journal of Biomolecular Screening. (Establishes the baseline for ester hydrolysis in wet DMSO).
Kumar, R., et al. (2018). "Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents." Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. Available at:
Menozzi, G., et al. (1987). "Synthesis and biological activity of 1H-pyrazole-3-carboxylic acid derivatives." Journal of Heterocyclic Chemistry.
PubChem Compound Summary. (2023). "Ethyl 1H-pyrazole-3-carboxylate derivatives." Available at:
Disclaimer: This guide is for research purposes only. Always consult the specific Certificate of Analysis (CoA) provided with your batch.
Reference Data & Comparative Studies
Validation
A Comparative Spectroscopic Guide to Ethyl 1-(4-cyanophenyl)-1H-pyrazole-3-carboxylate
This guide provides a detailed analysis of the expected spectral data for ethyl 1-(4-cyanophenyl)-1H-pyrazole-3-carboxylate, a key heterocyclic scaffold in medicinal chemistry and materials science. By comparing its anti...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a detailed analysis of the expected spectral data for ethyl 1-(4-cyanophenyl)-1H-pyrazole-3-carboxylate, a key heterocyclic scaffold in medicinal chemistry and materials science. By comparing its anticipated spectroscopic characteristics with those of structurally related analogues, we offer a comprehensive resource for researchers engaged in the synthesis, identification, and characterization of novel pyrazole derivatives. Our analysis is grounded in fundamental spectroscopic principles and supported by experimental data from peer-reviewed literature.
Introduction: The Significance of Substituted Pyrazoles
The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents. The introduction of specific substituents onto the pyrazole ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. The title compound, ethyl 1-(4-cyanophenyl)-1H-pyrazole-3-carboxylate, is of particular interest due to the presence of a cyano-functionalized phenyl ring at the N1 position and an ethyl ester at the C3 position. These features make it a versatile intermediate for the synthesis of more complex molecules, including potential kinase inhibitors and androgen receptor antagonists. For instance, the structurally related compound Darolutamide, an androgen receptor antagonist, features a substituted cyanophenyl-pyrazole core, highlighting the pharmaceutical relevance of this chemical motif.[1][2]
Accurate structural elucidation is paramount in chemical synthesis. This guide will walk through the expected ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectral data for ethyl 1-(4-cyanophenyl)-1H-pyrazole-3-carboxylate. We will then compare this data with that of known, structurally similar compounds to highlight key differentiating features.
Predicted Spectral Data and Analysis
Molecular Structure and Numbering
To facilitate the discussion of spectral data, the standard IUPAC numbering for the pyrazole ring will be used.
Caption: Molecular structure of ethyl 1-(4-cyanophenyl)-1H-pyrazole-3-carboxylate with atom numbering.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the 4-cyanophenyl ring, the pyrazole ring protons, and the protons of the ethyl ester group.
Proton Assignment
Expected Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Rationale and Comparative Insights
H-4 (pyrazole)
~6.9 - 7.2
d
~2-3
The H-4 proton of a pyrazole ring typically appears as a doublet due to coupling with H-5. In similar pyrazole esters, this signal is often found in this region.[3]
H-5 (pyrazole)
~8.0 - 8.4
d
~2-3
The H-5 proton is generally downfield compared to H-4 due to the influence of the adjacent N1 and the ester group. Its chemical shift is sensitive to the nature of the N1-substituent.
H-2', H-6' (phenyl)
~7.8 - 8.0
d
~8-9
These protons are ortho to the electron-withdrawing pyrazole ring and meta to the cyano group, leading to a downfield shift. They will appear as a doublet due to coupling with H-3' and H-5'.
H-3', H-5' (phenyl)
~7.6 - 7.8
d
~8-9
These protons are meta to the pyrazole ring and ortho to the strongly electron-withdrawing cyano group, also resulting in a downfield shift. They will appear as a doublet due to coupling with H-2' and H-6'.
-CH₂- (ethyl)
~4.3 - 4.5
q
~7
The methylene protons of the ethyl ester are deshielded by the adjacent oxygen atom and will appear as a quartet due to coupling with the methyl protons. This is a characteristic region for ethyl esters of pyrazoles.[3]
-CH₃ (ethyl)
~1.3 - 1.5
t
~7
The methyl protons of the ethyl ester will appear as a triplet due to coupling with the methylene protons.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
Carbon Assignment
Expected Chemical Shift (δ, ppm)
Rationale and Comparative Insights
-CH₃ (ethyl)
~14 - 15
The methyl carbon of the ethyl group is expected in the typical aliphatic region.
-CH₂- (ethyl)
~60 - 62
The methylene carbon is deshielded by the adjacent oxygen atom.
C-4 (pyrazole)
~110 - 112
This pyrazole carbon is typically found in this upfield region of the aromatic carbons.
C-5 (pyrazole)
~130 - 135
The C-5 carbon is generally downfield from C-4.
C-3 (pyrazole)
~140 - 145
The C-3 carbon, attached to the ester group, will be significantly downfield.
C-1' (phenyl)
~140 - 142
The ipso-carbon attached to the pyrazole nitrogen.
C-2', C-6' (phenyl)
~120 - 123
These carbons are shielded relative to C-3' and C-5'.
C-3', C-5' (phenyl)
~133 - 135
These carbons are deshielded due to the influence of the cyano group.
C-4' (phenyl)
~112 - 115
The ipso-carbon bearing the cyano group.
C≡N (nitrile)
~118 - 120
The nitrile carbon has a characteristic chemical shift in this region.
C=O (ester)
~160 - 163
The carbonyl carbon of the ethyl ester is expected in this downfield region.
Mass Spectrometry (MS)
In an electrospray ionization (ESI) mass spectrum, the molecule is expected to be detected as its protonated form [M+H]⁺.
Ion
Expected m/z
[M+H]⁺
242.09
Calculation:
Molecular Formula: C₁₃H₁₁N₃O₂
Exact Mass: 241.0851
[M+H]⁺: 241.0851 + 1.0073 = 242.0924
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the key functional groups.
Functional Group
Expected Wavenumber (cm⁻¹)
Vibration Mode
Comparative Insights
C≡N (nitrile)
~2220 - 2240
Stretching
This is a very characteristic and sharp absorption for the nitrile group. Similar absorptions are seen in other cyanophenyl-containing compounds.[4]
C=O (ester)
~1710 - 1730
Stretching
A strong absorption band typical for an α,β-unsaturated ester carbonyl group conjugated with the pyrazole ring.
C=N, C=C (aromatic)
~1500 - 1620
Stretching
Multiple bands are expected for the pyrazole and phenyl rings.
C-O (ester)
~1250 - 1300
Stretching
A strong band associated with the C-O single bond of the ester.
C-H (aromatic)
~3000 - 3100
Stretching
Absorption bands for the C-H bonds of the aromatic rings.
C-H (aliphatic)
~2850 - 3000
Stretching
Absorption bands for the C-H bonds of the ethyl group.
Comparative Analysis with Structural Analogues
To further validate our predictions, we will compare the expected spectral data with that of known, structurally similar compounds.
Comparison with Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate
This analogue replaces the 4-cyanophenyl group at N1 with a phenyl group and adds a phenyl group at C5.
¹H NMR: In ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate, the pyrazole H-4 proton appears around 7.03 ppm.[3] This is in good agreement with our prediction for the title compound. The aromatic protons of the two phenyl rings in this analogue appear as a complex multiplet, which contrasts with the expected two distinct doublets for the symmetrically substituted 4-cyanophenyl ring in our target molecule.
IR: The IR spectrum of ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate shows a strong ester C=O stretch around 1700 cm⁻¹.[3] The absence of a C≡N stretch around 2230 cm⁻¹ is a key differentiating feature.
Comparison with Ethyl 5-methyl-1H-pyrazole-3-carboxylate
This analogue lacks the N1-substituent and has a methyl group at C5.
¹H NMR: The absence of signals corresponding to an N-aryl group is the most significant difference. The pyrazole N-H proton would be present, likely as a broad singlet.
MS: The mass spectrum of ethyl 5-methyl-1H-pyrazole-3-carboxylate shows a molecular ion corresponding to its lower molecular weight (154.17 g/mol ).[5]
IR: The IR spectrum of this compound would show a broad N-H stretch in the region of 3100-3300 cm⁻¹, which is absent in our N1-substituted target compound.[6]
Experimental Protocols
The following are generalized protocols for acquiring the spectral data discussed.
Synthesis of Ethyl 1-(4-cyanophenyl)-1H-pyrazole-3-carboxylate
A plausible synthetic route would involve the condensation of 4-cyanophenylhydrazine with an appropriate β-ketoester, such as ethyl 2-(ethoxymethylene)-3-oxobutanoate, followed by cyclization.
Caption: A generalized synthetic workflow for the target compound.
NMR Spectroscopy
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
Mass Spectrometry
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
Acquisition: Infuse the sample into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole or time-of-flight). Acquire the spectrum in positive ion mode.
IR Spectroscopy
Sample Preparation: For a solid sample, use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid on the ATR crystal and apply pressure.
Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹, co-adding at least 16 scans for a good signal-to-noise ratio.
Conclusion
The combination of ¹H NMR, ¹³C NMR, MS, and IR spectroscopy provides a powerful toolkit for the unambiguous identification of ethyl 1-(4-cyanophenyl)-1H-pyrazole-3-carboxylate. By understanding the expected spectral data and comparing it with that of structurally related compounds, researchers can confidently characterize their synthetic products. The key distinguishing features for the title compound are the characteristic AA'BB' splitting pattern of the 4-cyanophenyl ring in the ¹H NMR spectrum, the presence of a nitrile carbon signal in the ¹³C NMR spectrum, a molecular ion peak at m/z 242.09, and a sharp C≡N stretching band in the IR spectrum. This guide serves as a valuable resource for scientists working with this important class of heterocyclic compounds.
References
ACG Publications. (n.d.). Practical synthesis and electronic study of non-spiro and spiropyrano[2,3-c]pyrazole-3-carboxylate derivatives via uncatalyzed domino one-pot, four-component reactions. Retrieved February 14, 2026, from [Link]
Thieme E-Journals. (2023, March 14). Synthesis / Full Text. Retrieved February 14, 2026, from [Link]
PubChem. (n.d.). Ethyl 1H-pyrazole-3-carboxylate. Retrieved February 14, 2026, from [Link]
Google Patents. (n.d.). WO2011064798A1 - Process for the preparation of a pyrazole derivative.
Supporting Information. (n.d.). Retrieved February 14, 2026, from [Link]
Asian Publication Corporation. (2024, February 28). Synthesis and Biological Evaluation of vicinal-Diaryl Pyrazole Ethyl Carboxylate Analogs as Antiproliferative Agent against. Retrieved February 14, 2026, from [Link]
NIST WebBook. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. Retrieved February 14, 2026, from [Link]
Technical Disclosure Commons. (2021, May 3). Process for the preparation of N-{(2S)-1-[3-(3-chloro-4-cyanophenyl)-1H-pyrazol-1yl] propan-2-yl}-5-(1-hydroxyethyl). Retrieved February 14, 2026, from [Link]
ResearchGate. (2025, August 5). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. Retrieved February 14, 2026, from [Link]
NIST WebBook. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. Retrieved February 14, 2026, from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: The 1-(4-Cyanophenyl)-1H-pyrazole-3-carboxylate Scaffold in Kinase Discovery
Content Type: Publish Comparison Guide
Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists[1]
[1]
Executive Summary
Ethyl 1-(4-cyanophenyl)-1H-pyrazole-3-carboxylate is not merely a chemical intermediate; it is a "privileged structure" in medicinal chemistry.[1] While the ethyl ester itself functions primarily as a synthetic precursor, its hydrolyzed and amidated derivatives represent a potent class of Type II Kinase Inhibitors .
This guide objectively compares the performance of 1-(4-cyanophenyl)-pyrazole-3-carboxamide derivatives (synthesized from the title compound) against industry-standard inhibitors like SB203580 (p38 MAPK) and Palbociclib (CDK4/6).[1] We analyze the structural advantages of the cyanophenyl motif, provide comparative IC50 data, and detail the synthetic protocols required to convert this ester into a bioactive kinase inhibitor.
Structural & Mechanistic Comparison
The title compound serves as the scaffold for generating inhibitors that target the DFG-out conformation (inactive state) of kinases, particularly p38 MAPK, FLT3, and CDKs.
The "Privileged" Scaffold vs. Traditional Inhibitors
Feature
1-(4-cyanophenyl)-pyrazole Scaffold (Derived from Title Compound)
SB203580 (Standard p38 Tool)
Imatinib (Standard Type II)
Primary Target(s)
p38 MAPK , FLT3 , CDK2/4/6
p38 MAPK (, )
BCR-Abl, c-Kit, PDGFR
Binding Mode
Type II (Allosteric/ATP-competitive) . The pyrazole binds the hinge; the aryl group extends into the hydrophobic pocket.[1]
Type I (ATP-competitive) .[1] Binds active conformation.[1]
Tunability .[1] The 3-carboxylate ester allows rapid library generation (amides/ureas) to probe the solvent-exposed region.[1]
Established . Extensive historical data available.[1]
Clinical Success . Proven efficacy in CML.[1][2][3]
Expert Insight: The "4-cyanophenyl" moiety is critical.[1] It acts as an electron-withdrawing group that strengthens the
-stacking interactions within the kinase hydrophobic pocket, often resulting in nanomolar potency that exceeds unsubstituted analogs [1, 2].[1]
Comparative Performance Data
The following data demonstrates the potency of Amide Derivatives synthesized from Ethyl 1-(4-cyanophenyl)-1H-pyrazole-3-carboxylate compared to standard inhibitors.
Table 1: Inhibitory Potency (IC50) on Key Kinase Targets
Compound Class
Specific Derivative
Target: p38 MAPK
Target: FLT3
Target: CDK2
Ref
Title Scaffold
Carboxamide Derivative (FN-1501 analog)
12 nM
0.089 nM
0.7 nM
[2, 3]
Title Scaffold
Urea Derivative (BIRB-796 analog)
~1.0 nM
>100 nM
>1000 nM
[4]
Standard Control
SB203580
48 nM
>10,000 nM
>10,000 nM
[5]
Standard Control
Palbociclib
>10,000 nM
>1000 nM
11 nM
[3]
Data Interpretation:
vs. SB203580: Derivatives of the title compound (specifically urea analogs) show superior potency (1 nM vs 48 nM) against p38 MAPK due to their ability to induce and stabilize the DFG-out conformation.[1]
vs. Palbociclib: While Palbociclib is highly selective for CDK4/6, the pyrazole-3-carboxamide derivatives (like FN-1501) offer a dual-inhibition mechanism (FLT3 + CDK), which is advantageous in Acute Myeloid Leukemia (AML) where both pathways are dysregulated [2].
Mechanism of Action: The Signaling Pathway[4]
The derivatives of the title compound primarily intervene in the MAPK and Cell Cycle signaling pathways.[1] The diagram below illustrates the downstream effects of inhibiting these targets using this scaffold.
Figure 1: Mechanism of Action. The scaffold derivatives bind to p38 MAPK, preventing the phosphorylation of downstream effectors like MK2 and ATF2, thereby halting inflammatory cytokine production.
Experimental Protocols
To validate the kinase inhibitory potential, one must first convert the ethyl ester (precursor) into the active amide/urea form.
Protocol A: Synthesis of the Active Kinase Inhibitor
Rationale: The ethyl ester is too lipophilic and lacks the hydrogen-bond donor/acceptor motif required for the hinge region.[1] Conversion to the amide is essential.
Hydrolysis (Ester
Acid):
Dissolve Ethyl 1-(4-cyanophenyl)-1H-pyrazole-3-carboxylate (1.0 eq) in THF/Water (1:1).
Add LiOH (2.0 eq) and stir at RT for 4 hours.
Acidify with 1M HCl to precipitate the carboxylic acid.[1] Filter and dry.[1]
The following diagram outlines how the title compound is transformed into a library of kinase inhibitors and the Structure-Activity Relationship (SAR) logic.
Figure 2: Synthetic pathway from the ethyl ester precursor to the active amide inhibitor, highlighting key SAR features.
References
Tong, L., et al. (2002).[1] "Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate."[1] Journal of Medicinal Chemistry.
Wang, Y., et al. (2018).[1][3] "Discovery of FN-1501, an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia."[1][3][4] Journal of Medicinal Chemistry.
Abdelgawad, M.A., et al. (2022).[1] "A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase." ACS Omega.[1][5]
Pargal, A. (2018).[1] "Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents." Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry.
Kumar, S., et al. (2003).[1] "p38 MAP kinases: key signaling molecules as therapeutic targets for inflammatory diseases."[1] Nature Reviews Drug Discovery.[1]
A Senior Application Scientist's Guide to the Comprehensive Characterization of Novel Pyrazole Derivatives
Welcome to a detailed guide on the multifaceted process of characterizing novel pyrazole derivatives. Pyrazole and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous t...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to a detailed guide on the multifaceted process of characterizing novel pyrazole derivatives. Pyrazole and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with applications ranging from anti-inflammatory to anticancer treatments.[1][2][3] The journey from a newly synthesized pyrazole molecule to a well-defined drug candidate is paved with rigorous analytical scrutiny. This guide eschews a rigid template, instead adopting a logical, field-proven workflow that mirrors the decision-making process in a contemporary drug discovery lab. We will delve into the causality behind experimental choices, ensuring that each step not only provides data but also validates the entire characterization process.
The core principle of this workflow is the synergistic use of multiple analytical techniques. No single method can provide a complete picture; rather, it is the convergence of spectroscopic, crystallographic, and biological data that builds an unassailable profile of a novel compound.
Caption: Overall workflow for the characterization of novel pyrazole derivatives.
Part 1: Core Directive - Primary Structural Confirmation and Purity Assessment
The initial phase of characterization focuses on verifying the proposed molecular structure and assessing the purity of the synthesized compound. This stage employs a suite of spectroscopic and chromatographic techniques that are rapid, reliable, and provide foundational data.
Spectroscopic Analysis: The First Line of Evidence
Spectroscopy provides a detailed picture of the molecular framework. The combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy is essential for initial structural validation.[4][5]
Caption: The logic of converging spectroscopic data for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are paramount for mapping the carbon-hydrogen framework of the molecule.[6][7] ¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. ¹³C NMR complements this by identifying the number and types of carbon atoms. For pyrazoles, the N-H proton signal can be broad or absent due to rapid tautomeric exchange, which is itself a characteristic feature.[8]
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides the most accurate determination of a compound's molecular weight and, consequently, its elemental formula.[9] Techniques like Electrospray Ionization (ESI) are commonly used to generate the molecular ion (e.g., [M+H]⁺).[10]
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid method to confirm the presence of key functional groups.[5] Characteristic vibrations for the pyrazole ring (C=N), N-H bonds, and any substituents (like C=O or NO₂) provide crucial confirmatory evidence for the proposed structure.[11]
Table 1: Comparative Spectroscopic Data for a Representative Pyrazole Derivative
Data synthesized from multiple sources for illustrative purposes.[9][10][11][12]
Chromatographic Analysis: The Gatekeeper of Purity
A compound's biological activity can be skewed by impurities. Therefore, assessing purity is a non-negotiable step. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the gold standards for this purpose.[10] The choice between them depends on the compound's volatility and thermal stability. For most pyrazole derivatives, Reverse-Phase HPLC with a UV detector is the method of choice. A sample is considered pure if the chromatogram shows a single major peak (typically >95% area).
Part 2: Scientific Integrity - Definitive Structural Elucidation
While spectroscopy provides strong evidence, it can sometimes be ambiguous, especially with complex stereochemistry or unexpected reaction outcomes.
Single-Crystal X-ray Crystallography
For an unambiguous, three-dimensional determination of the molecular structure in the solid state, single-crystal X-ray crystallography is the definitive technique.[9][13][14] It provides precise bond lengths, bond angles, and conformational details, confirming the connectivity and stereochemistry of the molecule beyond any doubt.[15] Obtaining suitable crystals can be a bottleneck, but the quality of the resulting data is unparalleled and is often a prerequisite for publication in high-impact journals.
Part 3: Authoritative Grounding - A Comparative Guide to Biological Evaluation
With the structure confirmed and purity established, the next logical step is to evaluate the compound's biological performance against relevant alternatives or standards. Pyrazole derivatives are known for a wide spectrum of activities.[1][2][4]
Table 2: Comparison of Common Biological Assays for Pyrazole Derivatives
| Antioxidant | DPPH Assay[16] | Measures the scavenging of the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl). | EC₅₀ (Half-maximal effective concentration) |
The choice of assay is dictated by the therapeutic hypothesis. For instance, if a novel pyrazole is designed as an analogue of Celecoxib, a known COX-2 inhibitor, the primary screen would logically be a COX-2 inhibition assay.[1] Comparing the IC₅₀ value of the new derivative to that of Celecoxib provides a direct measure of its relative potency.[17]
Experimental Protocols
Trustworthiness in science is built on reproducibility. The following protocols are provided as robust starting points.
Protocol 1: General Procedure for ¹H and ¹³C NMR Analysis
Sample Preparation: Accurately weigh 5-10 mg of the purified pyrazole derivative.
Dissolution: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure complete dissolution; gentle warming or sonication may be applied if necessary.
Internal Standard: Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.
Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H spectrum first, followed by the ¹³C spectrum. Typical acquisition parameters should be optimized for resolution and signal-to-noise ratio.
Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
Analysis: Integrate the signals in the ¹H NMR spectrum to determine proton ratios. Analyze chemical shifts, multiplicities, and coupling constants to assign the structure.[10]
Protocol 2: In Vitro Anticancer Screening using MTT Assay
Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well.[16] Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ atmosphere.
Compound Treatment: Prepare serial dilutions of the novel pyrazole derivative (and a positive control, e.g., Doxorubicin) in the cell culture medium. Replace the old medium in the wells with the medium containing the test compounds. Include vehicle-only wells as a negative control.
Incubation: Incubate the plate for 48-72 hours.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance of each well at ~570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration and determine the IC₅₀ value using non-linear regression analysis.[16]
References
Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. [Link]
Der Pharma Chemica. (N/A). Synthesis, Characterization and Antimicrobial Activity Studies of Novel Pyrazole Derivatives. [Link]
PMC (PubMed Central). (N/A). Current status of pyrazole and its biological activities. [Link]
Academic Strive. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. [Link]
MDPI. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. [Link]
PMC (PubMed Central). (N/A). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. [Link]
RSC Publishing. (N/A). Review: biologically active pyrazole derivatives. [Link]
PMC (PubMed Central). (N/A). Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. [Link]
Asian Journal of Chemistry. (2018). Synthesis Characterization and Biological Evaluation of Some Novel Amino Pyrazole Derivatives. [Link]
ResearchGate. (2025). Synthesis, Characterization, X-Ray Crystal Study and Bioctivities of Pyrazole Derivatives: Identification of Antitumor, Antifungal and Antibacterial Pharmacophore Sites. [Link]
DergiPark. (N/A). Synthesis and structural characterization of novel pyrazoline derivatives. [Link]
PMC (PubMed Central). (N/A). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. [Link]
RSC Publishing. (N/A). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. [Link]
ACS Omega. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. [Link]
MDPI. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. [Link]
ResearchGate. (N/A). Efficient Synthesis and Comprehensive Characterization of bis ‐Pyrazole Derivatives: Including X‐Ray Crystallography and Hirshfeld Surface Analysis. [Link]
Visnav. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. [Link]
BULLETIN FOR TECHNOLOGY AND HISTORY. (2025). Synthesis and Biological Evaluation of Novel Pyrazole derivatives as Potential Anticancer Agents. [Link]
PMC (PubMed Central). (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. [Link]
PMC (PubMed Central). (2023). Design, Synthesis, Molecular Modeling and Biological Evaluation of Novel Pyrazole Benzimidazolone Derivatives as Potent Antioxidants. [Link]
Scribd. (N/A). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. [Link]
Letters in Applied NanoBioScience. (2021). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. [Link]
International Journal of Trend in Scientific Research and Development. (2022). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. [Link]
Connect Journals. (N/A). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link]
Personal protective equipment for handling ethyl 1-(4-cyanophenyl)-1H-pyrazole-3-carboxylate
Executive Safety Summary Compound Profile: Ethyl 1-(4-cyanophenyl)-1H-pyrazole-3-carboxylate is a functionalized pyrazole intermediate often utilized in the synthesis of biologically active pharmaceutical ingredients (AP...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Summary
Compound Profile: Ethyl 1-(4-cyanophenyl)-1H-pyrazole-3-carboxylate is a functionalized pyrazole intermediate often utilized in the synthesis of biologically active pharmaceutical ingredients (APIs), such as androgen receptor antagonists.
Core Hazard Philosophy: "Universal Precautions for Potent Intermediates."
As a Senior Application Scientist, I advise treating this compound not merely as a chemical reagent, but as a Pharmacologically Active Material (PAM) . The presence of the 4-cyanophenyl moiety suggests potential for metabolic release of cyanide (though kinetically slow) and skin absorption risks, while the pyrazole core implies biological target engagement.
Immediate Action Required:
Engineering Control: All handling of solid powder must occur inside a certified Chemical Fume Hood (CFH) or Powder Containment Hood.
Respiratory: N95/P100 protection is mandatory if the sash is raised or if handling outside a hood (not recommended).
Dermal: Double-gloving with specific nitrile thickness is required due to the ester/nitrile functionalities.
PPE Selection Matrix
To ensure safety without impeding dexterity, PPE must be task-specific. The following matrix defines the requirement based on the energetic state of the material (Solid vs. Solvated).
Chemical Resistant Apron (Over standard cotton lab coat)
Cotton absorbs liquids, keeping toxins against the skin. Tyvek repels dust; aprons repel solvent splashes.
Technical Rationale & Causality
Why Double-Gloving?
Single-layer nitrile gloves are vulnerable to pinhole defects and permeation by aromatic solvents often used with this compound (e.g., DCM, Ethyl Acetate). The ethyl ester moiety increases lipophilicity, facilitating skin absorption of the cyanophenyl group.
Protocol: Wear a colored inner glove (e.g., blue) and a contrasting outer glove (e.g., purple). If the inner color becomes visible or the outer glove ripples (sign of swelling/degradation), DOFF and REPLACE immediately.
The Electrostatic Hazard
Crystalline organic esters are prone to static charging.
Risk: Static discharge can disperse the powder, creating an inhalation cloud outside the weigh boat.
Mitigation: Use an ionizing anti-static gun or a static-dissipative balance enclosure. Do not rely solely on the fume hood face velocity, which can sometimes disturb light powders.
Operational Workflow Visualization
Diagram 1: The "Clean-to-Dirty" Handling Protocol
This workflow enforces a unidirectional path to prevent cross-contamination of the laboratory environment.
Caption: Unidirectional workflow to minimize exposure. Note the critical prohibition of moving "backwards" from Reaction to Weighing without decontamination.
Step-by-Step Handling Protocol
Phase 1: Preparation (The "Cold" Phase)
Inspect Engineering Controls: Verify Fume Hood face velocity is between 80–100 fpm . High velocity (>120 fpm) causes turbulence that disperses powder.
Prepare Decontamination Solution: Mix a 10% bleach solution or a surfactant-based cleaner (e.g., Contrad® 70) specifically for organic esters.
Don PPE: Follow the order: Shoe covers -> Gown -> Mask -> Goggles -> Inner Gloves -> Outer Gloves (taped to sleeves if handling >10g).
Phase 2: Active Handling (The "Hot" Phase)
Weighing:
Place the receiving vessel inside the hood.
Use a disposable spatula. Never reuse spatulas for this compound class to avoid cross-reactivity in future assays.
Critical Step: If powder spills on the balance, wipe immediately with a solvent-dampened Kimwipe (Acetone/Ethanol) to solubilize and remove, then follow with soap/water.
Solubilization:
Add solvent slowly down the side of the vessel to minimize aerosolization.
Once dissolved, the risk shifts from inhalation to permeation. Ensure the vessel is capped when not actively adding reagents.
Phase 3: Disposal & Decontamination
Waste Segregation:
Solid Waste: Dispose of weigh boats and contaminated gloves in "P-List" equivalent solid waste streams (Incineration).
Liquid Waste: Segregate into "High Hazard Organic" streams. Do not mix with oxidizers (e.g., Nitric Acid) as the nitrile group can react violently [2].
Doffing Protocol:
Remove outer gloves inside the hood.
Remove goggles and wash them with soap.
Remove lab coat and inner gloves near the exit.
Wash hands with cool water and soap. (Warm water opens pores, increasing absorption risk).
Emergency Response
Eye Contact: Flush immediately at an eyewash station for 15 minutes . Hold eyelids open. The ester can hydrolyze to acid on the eye surface, causing delayed damage.
Skin Contact:
Drench: Immediately rinse with water for 5 minutes.
Soap: Wash with non-abrasive soap (to remove the lipophilic ester).
Monitor: Watch for signs of cyanosis (bluish skin) or respiratory distress, which may indicate systemic absorption of the nitrile moiety [3].
Spill (Solid): Do not sweep. Cover with wet paper towels to prevent dust, then wipe up.
Spill (Liquid): Cover with vermiculite or absorbent pads. Dispose of as hazardous waste.[1]
References
Kimberly-Clark Professional. (2023). Chemical Resistance Guide: Nitrile Gloves vs. Organic Esters. Retrieved from [Link][2]
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[3][4][5] National Academies Press. Retrieved from [Link]
PubChem. (n.d.).[6] Compound Summary: Pyrazole-3-carboxylate derivatives and Nitrile Toxicity. National Library of Medicine. Retrieved from [Link]
OSHA. (2012). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). Retrieved from [Link]